2-(2,5-Dimethoxyphenyl)ethylformamide
Description
General Significance of Formamide (B127407) Functional Groups in Organic Chemistry
The formamide functional group, characterized by a carbonyl group bonded to a nitrogen atom, is the simplest amide derived from formic acid. ucla.edunih.gov Formamides are a significant class of intermediates in organic synthesis and their structures are present in a range of biologically vital compounds. researchgate.net The formyl group is essential as an amino-protecting group in peptide synthesis and has extensive applications in pharmaceutical research. researchgate.net
Formamides are versatile compounds, serving as solvents, reagents, and catalysts in various chemical transformations. sincerechemicals.comsincerechemicals.com Their high boiling points and polarity make them excellent solvents for a wide range of organic and inorganic compounds, facilitating homogeneous reactions and often leading to higher yields and purer products. sincerechemicals.comsincerechemicals.com In the pharmaceutical industry, formamide and its derivatives are indispensable in drug synthesis and formulation. sincerechemicals.com They can act as a reaction medium, enhance the reactivity of reactants in condensation reactions, and even serve as catalysts. sincerechemicals.com Furthermore, formamides are used as RNA stabilizers in gel electrophoresis and in cryopreservation of tissues and organs. wikipedia.org
Importance of Dimethoxyphenyl Moieties in Chemical Synthesis
The dimethoxyphenyl moiety is a common structural feature in a vast array of organic molecules, particularly those with biological activity. The presence and position of the methoxy (B1213986) groups on the phenyl ring significantly influence the electronic properties and reactivity of the molecule. These groups are strong electron-donating groups, which can activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of reactions.
Dimethoxybenzene derivatives are versatile compounds with significant pharmaceutical applications. nih.gov Molecules containing this moiety have attracted the attention of medicinal chemistry researchers due to their biological activities, including anti-inflammatory, antioxidant, anticancer, fungicidal, and neuroprotective activities. sciforum.net The methoxy groups can participate in various interactions that are critical for their binding affinity and selectivity towards certain biological targets. sciforum.net These compounds often serve as key intermediates in the synthesis of various pharmaceuticals. nih.gov
Contextualization of 2-(2,5-Dimethoxyphenyl)ethylformamide within Contemporary Chemical Research
This compound, with its molecular formula C11H15NO3 and molecular weight of 209.24 g/mol , is a compound of interest in medicinal chemistry and organic synthesis. It belongs to the broader class of phenethylamines, a structural motif widely present in nature and in a vast number of synthetic compounds with diverse pharmacological activities. mdpi.com The 2,5-dimethoxy substitution pattern on the phenethylamine (B48288) scaffold is a key feature of many psychoactive compounds. The formamide group, in this context, can be seen as a derivative of the primary amine of the corresponding phenethylamine, 2-(2,5-dimethoxyphenyl)ethylamine.
Research into compounds like this compound is often driven by the desire to understand structure-activity relationships. The formamide moiety can influence the compound's polarity, hydrogen bonding capabilities, and metabolic stability compared to the parent amine. Such modifications are a common strategy in drug discovery to fine-tune the pharmacokinetic and pharmacodynamic properties of a lead compound.
Overview of Research Trajectories Pertaining to Structural Classes Incorporating Phenethylamines and Formamides
The combination of the phenethylamine scaffold and the formamide functional group represents a rich area of chemical exploration. Research in this area often focuses on the synthesis and biological evaluation of novel derivatives for various therapeutic targets. nih.govacs.org The phenethylamine core is a well-established pharmacophore that interacts with a wide range of receptors and enzymes in the central nervous system. mdpi.com
The conversion of a primary amine in a phenethylamine to a formamide can serve multiple purposes. It can act as a protecting group during a multi-step synthesis, or it can be a key structural feature of the final active molecule. Formamide derivatives of phenethylamines have been investigated for their potential as bronchodilators and for the treatment of inflammatory and allergic respiratory diseases. google.com Furthermore, the study of such derivatives contributes to the broader understanding of how modifications to the amine group of phenethylamines affect their interaction with biological targets. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(2,5-dimethoxyphenyl)ethyl]formamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3/c1-14-10-3-4-11(15-2)9(7-10)5-6-12-8-13/h3-4,7-8H,5-6H2,1-2H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGLBBKSAIHWVIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)CCNC=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 2,5 Dimethoxyphenyl Ethylformamide
Precursor Identification and Design
The initial and most critical phase in the synthesis is the identification and preparation of suitable precursors. This involves a retrosynthetic approach, where the target molecule is conceptually broken down into simpler, more readily available starting materials.
The fundamental structure of the target molecule is the 2-phenylethylamine skeleton. A primary retrosynthetic disconnection is made at the amide bond, which simplifies the synthesis into two main parts: the preparation of the 2-(2,5-dimethoxyphenyl)ethylamine intermediate and its subsequent formylation.
Further disconnection of the 2-(2,5-dimethoxyphenyl)ethylamine intermediate can be approached in several ways. One common strategy is to break the bond between the ethylamine (B1201723) side chain and the aromatic ring. This leads back to precursors such as 2,5-dimethoxybenzaldehyde (B135726) or its derivatives. The ethylamine side chain can then be constructed using methods like the Henry reaction, followed by reduction.
The synthesis of the 2,5-dimethoxyphenyl moiety is a key step, and various routes have been developed starting from commercially available materials.
2,5-Dimethoxyacetophenone serves as a versatile precursor. It can be synthesized via a Friedel-Crafts reaction of 1,4-dimethoxybenzene (B90301). A patented method describes a synthetic route starting from 1,4-dimethoxybenzene and chloroacetyl chloride, which undergo a Friedel-Crafts reaction to yield α-chloro-2,5-dimethoxyacetophenone. google.com This intermediate can then be converted to α-amino-2,5-dimethoxyacetophenone, which upon reduction, yields 2-(2,5-dimethoxyphenyl)ethylamine. google.com
The synthesis of the key intermediate, 2-(2,5-dimethoxyphenyl)ethylamine, is well-documented. One of the most prevalent methods involves the reduction of 2,5-dimethoxy-β-nitrostyrene. reddit.comnih.gov This nitrostyrene (B7858105) is typically prepared through a condensation reaction of 2,5-dimethoxybenzaldehyde with nitromethane (B149229). reddit.comchemicalbook.com The synthesis of 2,5-dimethoxybenzaldehyde itself can be achieved through various methods, including the Reimer-Tiemann formylation of 4-methoxyphenol (B1676288) followed by methylation. chemicalbook.com
The reduction of the 2,5-dimethoxy-β-nitrostyrene can be accomplished using various reducing agents. Lithium aluminum hydride (LAH) in an anhydrous solvent like THF is a common choice. reddit.com An alternative, milder method utilizes sodium borohydride (B1222165) in the presence of copper(II) chloride, which allows for a quick and high-yielding reduction. nih.gov
Another route to the phenethylamine (B48288) intermediate involves the reduction of benzyl (B1604629) cyanide derivatives. However, this method can be less favorable due to the use of high pressure and temperature. nih.gov
Acquisition and Preparation of 2,5-Dimethoxyphenyl Precursors
Direct Formylation Approaches
The final step in the synthesis is the formylation of the 2-(2,5-dimethoxyphenyl)ethylamine intermediate. This reaction introduces the formyl group onto the primary amine.
A common and straightforward method for formylation is the use of formic acid, often in the presence of an activating agent. The Leuckart reaction, a classic method of reductive amination, can be adapted for the formylation of amines. wikipedia.orgresearchgate.net This reaction typically involves heating the amine with excess formic acid or ammonium (B1175870) formate (B1220265). wikipedia.orgntnu.no The reaction can be accelerated by using specific molar ratios of formamide (B127407), formic acid, and the amine, and by employing microwave heating. google.com
The formylation of amino acids, a related transformation, has been achieved using a mixture of formic acid and acetic anhydride (B1165640), which generates a mixed anhydride that is a more potent acylating agent. mdpi.com This method could potentially be applied to the formylation of 2-(2,5-dimethoxyphenyl)ethylamine.
Table 1: Synthetic Routes to 2-(2,5-Dimethoxyphenyl)ethylamine
| Starting Material | Key Intermediate | Reducing Agent | Reference |
|---|---|---|---|
| 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxy-β-nitrostyrene | Lithium Aluminum Hydride (LAH) | reddit.com |
| 2,5-Dimethoxybenzaldehyde | 2,5-Dimethoxy-β-nitrostyrene | Sodium Borohydride/Copper(II) Chloride | nih.gov |
| 1,4-Dimethoxybenzene | α-Amino-2,5-dimethoxyacetophenone | Hydrazine (B178648) Hydrate (B1144303)/Potassium Hydroxide (B78521) | google.com |
Table 2: Formylation Methods
| Reagent(s) | Method | Key Features | Reference |
|---|---|---|---|
| Formic Acid (excess) | Leuckart Reaction | High temperature, classic method | wikipedia.org |
| Formamide/Formic Acid | Accelerated Leuckart Reaction | Microwave heating, rapid reaction | google.com |
| Formic Acid/Acetic Anhydride | Mixed Anhydride Formation | Potent acylating agent | mdpi.com |
Formylation with Formic Acid and Activating Agents
Utilization of Formic Acetic Anhydride (FAA)
Formic acetic anhydride (FAA) stands out as a potent and selective formylating agent for primary and secondary amines. lookchem.comreddit.com Its utility in the synthesis of 2-(2,5-Dimethoxyphenyl)ethylformamide stems from the higher electrophilicity of the formyl carbonyl group compared to the acetyl carbonyl group. This inherent reactivity ensures that the nucleophilic attack by the amino group of 2-(2,5-dimethoxyphenyl)ethylamine preferentially occurs at the formyl center, leading to the desired N-formylated product with high selectivity. reddit.com
The reaction is typically conducted by treating the amine with formic acetic anhydride. FAA can be prepared in situ by reacting formic acid with acetic anhydride or by the reaction of sodium formate with acetyl chloride in an anhydrous solvent like diethyl ether. researchgate.net The in situ generation of FAA from excess formic acid and acetic anhydride creates a reaction mixture containing formic acid, acetic acid, and the mixed anhydride. Despite the presence of other potential acylating species, the formylation product is predominantly observed due to the favorable kinetics of the formyl group transfer. reddit.com
While specific yield data for the synthesis of this compound using FAA is not extensively reported in the literature, the general efficacy of this reagent for a wide array of amines suggests it as a viable and high-yielding method. lookchem.com
Catalytic Considerations in Direct Formylation
Direct formylation of amines represents an atom-economical and environmentally benign approach to amide synthesis. This method often utilizes a catalyst to facilitate the reaction between the amine and a formyl source, such as formic acid, carbon dioxide with a reducing agent, or methanol (B129727).
Various catalytic systems have been developed for the N-formylation of amines. These include:
Homogeneous Catalysts: Transition metal complexes, such as those based on palladium, ruthenium, and rhodium, have demonstrated high activity in the formylation of amines using CO2 and H2. primescholars.com For instance, a pincer catalyst based on ruthenium has shown exceptional turnover numbers for the N-formylation of morpholine. scispace.com Organocatalysts have also been employed for the selective N-formylation of amines with carbon dioxide. ntnu.no
Heterogeneous Catalysts: To simplify catalyst recovery and reuse, heterogeneous catalysts have been investigated. Palladium supported on various materials, such as alumina (B75360) (Al2O3), has proven effective for the formylation of amines with CO2 and H2 under mild conditions. Bimetallic nanoparticles, like gold-palladium supported on iron oxide (AuPd–Fe3O4), have been utilized for the oxidative N-formylation of secondary amines using methanol as the formyl source at room temperature. researchgate.netchegg.com
While the direct catalytic formylation of 2-(2,5-dimethoxyphenyl)ethylamine is not explicitly detailed in the reviewed literature, the broad applicability of these catalytic systems to a range of amines suggests their potential for the synthesis of this compound. The choice of catalyst and reaction conditions would be crucial in optimizing the yield and selectivity for this specific substrate.
Amide Formation from Corresponding Amines
The most straightforward conceptual approach to this compound is the direct formylation of its parent amine, 2-(2,5-dimethoxyphenyl)ethylamine. This transformation can be accomplished using various formylating agents.
A practical and convenient method involves the use of aqueous formic acid. scispace.com The reaction of an amine with formic acid in a suitable solvent like toluene (B28343), with azeotropic removal of water using a Dean-Stark trap, can lead to high yields of the corresponding formamide. mdpi.com This procedure offers several advantages, including the use of an inexpensive and readily available reagent and the avoidance of strictly anhydrous conditions. scispace.com
Other formylating agents that can be employed include:
Chloral mdpi.com
Activated formic acid derivatives (e.g., with DCC or EDCI) mdpi.com
Activated formic esters mdpi.com
Ammonium formate mdpi.com
The selection of the formylating agent and reaction conditions can be tailored based on the specific requirements of the synthesis, such as functional group tolerance and desired purity of the final product.
Reductive Amination Routes
Reductive amination provides an alternative synthetic strategy to this compound, starting from a carbonyl compound. This one-pot reaction involves the formation of an imine or enamine intermediate from the carbonyl compound and a nitrogen source, which is then reduced in situ to the corresponding formamide.
Leuckart Reaction as a Synthetic Pathway
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, utilizing either ammonium formate or formamide as both the nitrogen source and the reducing agent. wikipedia.orgchempedia.info This reaction is particularly well-suited for the synthesis of formamides and typically requires high temperatures, often exceeding 165 °C when formamide is used. wikipedia.org
For the synthesis of this compound, the Leuckart reaction would commence with 2,5-dimethoxyphenylacetaldehyde as the carbonyl substrate. The reaction with formamide proceeds through the initial formation of an N-formyl derivative after the nucleophilic attack of formamide on the carbonyl carbon and subsequent dehydration. wikipedia.org This intermediate is then reduced by another molecule of formamide or its thermal decomposition products.
The Leuckart reaction is known for its operational simplicity and can be a powerful tool for the synthesis of various formamides, including those of pharmaceutical interest. mdpi.com
The efficiency of the Leuckart reaction is highly dependent on the reaction conditions. Key parameters that can be optimized to maximize the yield and purity of the desired formamide include temperature, reaction time, and the molar ratios of the reactants.
Temperature: The Leuckart reaction is traditionally carried out at high temperatures, typically between 150 °C and 200 °C. google.com The optimal temperature is crucial for driving the reaction to completion but excessively high temperatures can lead to the formation of by-products. For an accelerated Leuckart reaction, temperatures in the range of 180-190 °C in an open system or 190-210 °C in a sealed system are preferred. google.comgoogle.com
Time: The reaction time for the Leuckart reaction can vary from a few hours to over 24 hours. google.com However, with optimized molar ratios and temperatures, the reaction time can be significantly reduced, in some cases to as little as 30 minutes. google.com
Molar Ratios: The molar ratio of the formamide (or ammonium formate) to the carbonyl compound is a critical factor. A large excess of the formylating agent is often used to drive the reaction forward. For an accelerated Leuckart reaction, a molar ratio of formamide to the aldehyde or ketone of between 150:1 to 5:1 is recommended, with a more preferable range of 100:1 to 10:1. google.com The addition of formic acid can also influence the reaction, with a specific molar ratio of formamide to formic acid between 20:1 to 6:1 being suggested for accelerated reactions. google.com
Below is a table summarizing generally optimized parameters for the Leuckart reaction based on literature for similar substrates.
| Parameter | Optimized Range | Rationale |
| Temperature | 180-210 °C | To ensure sufficient energy for the reaction to proceed at a reasonable rate while minimizing thermal decomposition. google.comgoogle.com |
| Time | 0.5 - 6 hours | Optimized conditions can significantly shorten the required reaction time. google.com |
| Molar Ratio (Formamide:Carbonyl) | 10:1 - 100:1 | A large excess of formamide acts as both reactant and solvent, driving the equilibrium towards the product. google.com |
| Molar Ratio (Formamide:Formic Acid) | 6:1 - 20:1 | The addition of formic acid can accelerate the reaction. google.com |
Atom economy is a key principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. primescholars.com A higher atom economy signifies a more sustainable process with less waste generation.
C₁₀H₁₂O₃ + 2 HCONH₂ → C₁₁H₁₅NO₃ + NH₃ + CO
Molecular Weight of 2,5-dimethoxyphenylacetaldehyde (C₁₀H₁₂O₃): 180.20 g/mol
Molecular Weight of Formamide (HCONH₂): 45.04 g/mol
Molecular Weight of this compound (C₁₁H₁₅NO₃): 209.24 g/mol
The atom economy can be calculated using the following formula:
% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100
For the Leuckart reaction:
% Atom Economy = [209.24 / (180.20 + 2 * 45.04)] x 100 = [209.24 / 270.28] x 100 ≈ 77.4%
In comparison, the direct formylation of 2-(2,5-dimethoxyphenyl)ethylamine with formic acid proceeds with the elimination of one molecule of water:
C₁₀H₁₅NO₂ + HCOOH → C₁₁H₁₅NO₃ + H₂O
Molecular Weight of 2-(2,5-dimethoxyphenyl)ethylamine (C₁₀H₁₅NO₂): 181.23 g/mol
Molecular Weight of Formic Acid (HCOOH): 46.03 g/mol
For the direct formylation with formic acid:
% Atom Economy = [209.24 / (181.23 + 46.03)] x 100 = [209.24 / 227.26] x 100 ≈ 92.1%
Atom Economy Comparison
From this analysis, the direct formylation of the corresponding amine with formic acid exhibits a significantly higher atom economy compared to the Leuckart reaction. This is primarily due to the generation of ammonia (B1221849) and carbon monoxide as byproducts in the Leuckart pathway, which are not incorporated into the final product. While the Leuckart reaction is a valuable synthetic tool, from a green chemistry perspective, direct formylation methods are generally more atom-economical.
Alternative Reductive Formylation Strategies
Beyond traditional N-formylation methods that often utilize formic acid with dehydrating agents, several alternative reductive formylation strategies can be employed to synthesize this compound from its precursor, 2-(2,5-dimethoxyphenyl)ethylamine. These methods offer different reaction conditions and mechanisms.
One notable strategy involves the use of carbon dioxide (CO₂) as a C1 source in a catalyst-free system. sci-hub.ruresearchgate.net In this approach, a reducing agent such as sodium borohydride (NaBH₄) reacts with CO₂ to form an intermediate which then reacts with the amine to yield the final formamide. sci-hub.ruresearchgate.net This method is advantageous as it utilizes a green and abundant C1 source. acs.org Studies have shown that this reaction can proceed efficiently at elevated temperatures (e.g., 100 °C) and that only a substoichiometric amount of NaBH₄ may be necessary, as multiple hydride ions from the borohydride can participate in the reduction. sci-hub.ruresearchgate.net
Another innovative approach is a radical-mediated reductive formylation. rsc.orgbohrium.com This method can operate under catalyst- and solvent-free conditions, utilizing formic acid as the formylating agent. rsc.orgrsc.org The mechanism involves the thermal cleavage of formic acid, which is facilitated by the presence of the protonated amine, to generate formyl (˙CHO) and hydroxyl (˙OH) radicals. rsc.orgbohrium.comrsc.org These reactive intermediates then participate in a radical-based pathway to form the N-formyl product. rsc.orgrsc.org This strategy represents an alternative to conventional catalytic transfer hydrogenation methods. rsc.orgbohrium.com
Multi-Step Synthesis Strategies for Complex Derivatives
The synthesis of complex derivatives based on the this compound scaffold requires multi-step strategies that allow for the construction of the core structure and subsequent functionalization.
The construction of the 2-(2,5-dimethoxyphenyl)ethylamine backbone, the direct precursor to the target formamide, can be achieved through a sequence of reactions starting from 1,4-dimethoxybenzene. A common industrial method involves a Friedel-Crafts acylation followed by amination and reduction. google.com
Friedel-Crafts Reaction : 1,4-dimethoxybenzene is reacted with chloroacetyl chloride in the presence of a Lewis acid catalyst to yield α-chloro-2,5-dimethoxy acetophenone. google.com
Amination : The resulting α-chloro ketone then undergoes a reaction with methenamine (B1676377) (hexamine). Subsequent hydrolysis under acidic conditions yields α-amino-2,5-dimethoxy acetophenone. google.com
Reduction : The final step in forming the phenethylamine backbone is the reduction of the ketone group. A Wolff-Kishner reduction, using hydrazine hydrate and a base like potassium hydroxide, effectively reduces the carbonyl to a methylene (B1212753) group, affording 2-(2,5-dimethoxyphenyl)ethylamine. google.com
An alternative laboratory-scale route involves the reduction of a β-nitrostyrene intermediate. mdpi.combeilstein-journals.org This begins with the condensation of 2,5-dimethoxybenzaldehyde and nitromethane to form 2,5-dimethoxy-β-nitrostyrene, which is then reduced to the corresponding phenethylamine using potent reducing agents like lithium aluminum hydride or a sodium borohydride/copper(II) chloride system. mdpi.combeilstein-journals.orgaau.dk
The foundational 2,5-dimethoxyphenyl segment of the molecule originates from 1,4-dimethoxybenzene, which is itself synthesized via an etherification reaction. The Williamson ether synthesis is a classic and effective method for this transformation. wikipedia.orgmasterorganicchemistry.com
In this process, hydroquinone (B1673460) (benzene-1,4-diol) is deprotonated by a strong base, such as sodium hydroxide, to form the disodium (B8443419) salt. prepchem.com This nucleophilic phenoxide is then treated with a methylating agent, typically dimethyl sulfate (B86663) or iodomethane, in a double Sₙ2 reaction to form the two ether linkages, yielding 1,4-dimethoxybenzene. wikipedia.orgprepchem.comchemicalbook.com Precise control of reaction conditions, such as temperature, is crucial to ensure complete methylation and minimize side reactions. prepchem.com This etherification is a critical upstream step that provides the core aromatic structure required for subsequent backbone construction.
To create complex derivatives, the precursor amine, 2-(2,5-dimethoxyphenyl)ethylamine, can be functionalized before the final formylation step. This allows for the introduction of various substituents on the nitrogen atom.
N-alkylation is a common modification. nih.govgoogle.com For instance, the primary amine can be converted into a secondary amine, such as an N-methyl or N-ethyl derivative, through reductive amination or direct alkylation with an appropriate alkyl halide. nih.gov Studies on related 2,5-dimethoxyphenethylamine scaffolds have demonstrated the synthesis of N-benzyl derivatives (NBOMes) by reacting the primary amine with a substituted benzaldehyde (B42025) followed by reduction of the resulting imine. nih.gov Once these functionalized secondary amine intermediates are synthesized and purified, they can then be subjected to N-formylation using standard methods to yield the corresponding N-alkyl-N-(2,5-dimethoxyphenethyl)formamides.
Purification and Yield Optimization in this compound Synthesis
Purification of the final this compound product and its synthetic intermediates is essential for obtaining high-purity material. Flash column chromatography is a widely used and effective method for this purpose. thieme-connect.deorgsyn.org This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase of organic solvents. rochester.edu The crude product is loaded onto the column, and a solvent system (eluent), often a mixture like hexanes and ethyl acetate (B1210297), is passed through the column under positive pressure. orgsyn.org Separation occurs based on the differential partitioning of the compound and impurities between the stationary and mobile phases. rochester.edu For basic amine intermediates, which can interact strongly with the acidic silica gel, the mobile phase can be modified by adding a small amount of a competing base like triethylamine (B128534) to prevent peak tailing and improve separation. biotage.com
High-Performance Liquid Chromatography (HPLC) is another powerful tool, primarily used for analysis of purity but also applicable for preparative-scale purification. sielc.comsielc.com Reverse-phase HPLC, using a nonpolar stationary phase (like C18) and a polar mobile phase (such as a mixture of acetonitrile (B52724) and water), is common for analyzing formamides and related compounds. sielc.comsielc.comgoogle.com The detection is often performed using a UV detector, with wavelengths around 196-210 nm being suitable for formamide compounds. google.comnih.gov For preparative HPLC, the purified fractions corresponding to the desired product peak are collected and the solvent is removed to yield the high-purity compound.
Mentioned Compounds
Recrystallization and Other Isolation Methods
The purification of this compound is a critical step to ensure the removal of unreacted starting materials, reagents, and byproducts. Recrystallization is a common and effective technique for purifying solid organic compounds. The selection of an appropriate solvent system is paramount for successful recrystallization, ideally one in which the target compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Common Recrystallization Solvents for Amides:
| Solvent Class | Examples | Suitability Considerations |
|---|---|---|
| Alcohols | Ethanol, Methanol, Isopropanol | Often good solvents for amides due to hydrogen bonding capabilities. A co-solvent (e.g., water or a less polar solvent) may be needed to induce crystallization. |
| Esters | Ethyl acetate | A moderately polar solvent that can be effective for a range of organic compounds. |
| Aromatic Hydrocarbons | Toluene, Xylene | Can be effective, particularly for less polar compounds. Often used in combination with a more polar solvent. |
In addition to single-solvent recrystallization, mixed-solvent systems are frequently utilized to achieve optimal purification. This involves dissolving the crude product in a "good" solvent at an elevated temperature and then adding a "poor" solvent (an anti-solvent) until turbidity is observed, followed by cooling to induce crystallization.
Other potential isolation and purification methods that could be applicable to this compound include:
Column Chromatography: This technique is highly effective for separating compounds based on their differential adsorption to a stationary phase (e.g., silica gel or alumina). It is particularly useful for removing impurities with similar solubility profiles to the target compound.
Extraction: Liquid-liquid extraction is a standard work-up procedure to separate the product from water-soluble impurities. Following the reaction, the mixture can be quenched with water and extracted with an organic solvent like ethyl acetate or dichloromethane. The organic layer is then washed with aqueous solutions (e.g., sodium bicarbonate to remove acidic impurities) and brine, dried over an anhydrous salt (e.g., sodium sulfate), and concentrated. scholarsresearchlibrary.com
Distillation: If the compound is a high-boiling liquid or a low-melting solid, vacuum distillation could be a viable purification method.
Factors Influencing Reaction Yield and Purity
The yield and purity of this compound are contingent on several factors related to the chosen synthetic method. For N-formylation reactions, careful control of reaction parameters is crucial for maximizing the conversion of the starting amine and minimizing the formation of byproducts.
Key Factors in N-Formylation Reactions:
| Factor | Influence on Yield and Purity |
| Formylating Agent | The choice of formylating agent significantly impacts the reaction conditions and potential byproducts. Common agents include formic acid, acetic formic anhydride, and chloral. nih.gov The use of excess formic acid can sometimes lead to side reactions or difficulties in product isolation. academie-sciences.fr |
| Temperature | Reaction temperature affects the rate of reaction. While higher temperatures can increase the reaction rate, they may also promote the formation of degradation products or side reactions, thereby reducing purity. Optimal temperatures are typically determined empirically for each specific reaction. |
| Reaction Time | Sufficient reaction time is necessary to ensure complete conversion of the starting material. Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and avoid prolonged heating that could lead to byproduct formation. |
| Solvent | The solvent can influence the solubility of reactants and the reaction pathway. In some N-formylation procedures, toluene is used with a Dean-Stark trap to remove water and drive the reaction to completion. scispace.com Solvent-free conditions have also been reported for N-formylation, which can simplify the work-up and reduce environmental impact. organic-chemistry.org |
| Catalyst | Some N-formylation methods employ catalysts to enhance the reaction rate and selectivity. For instance, iodine has been used as a catalyst for the N-formylation of amines with formic acid under solvent-free conditions. organic-chemistry.org The choice and concentration of the catalyst are critical for optimizing the reaction. |
| Stoichiometry of Reactants | The molar ratio of the amine to the formylating agent is a critical parameter. An excess of the formylating agent may be used to ensure complete conversion of the amine, but this can also lead to purification challenges. |
For instance, in the N-formylation of amines using formic acid, the removal of water, often accomplished by azeotropic distillation with a solvent like toluene, can significantly improve the yield by shifting the reaction equilibrium towards the product. scispace.com The purity of the starting 2,5-dimethoxyphenethylamine is also a crucial factor, as impurities in the starting material are likely to carry through the reaction and complicate the purification of the final product.
Scale-Up Considerations for Laboratory to Industrial Production
Transitioning the synthesis of this compound from a laboratory setting to industrial production introduces several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.
Key Scale-Up Considerations:
Heat Transfer: Exothermic or endothermic reactions that are easily managed on a small scale can become problematic in large reactors. Efficient heat transfer is crucial to maintain optimal reaction temperatures and prevent runaway reactions. The surface area-to-volume ratio decreases significantly as the reactor size increases, which can make temperature control more challenging.
Mass Transfer and Mixing: Ensuring homogenous mixing of reactants is more difficult in large-scale reactors. Inadequate mixing can lead to localized "hot spots," reduced reaction rates, and the formation of byproducts, ultimately affecting yield and purity. The choice of reactor design and agitation system is critical.
Reagent Handling and Addition: The safe handling and controlled addition of large quantities of reagents are paramount. For example, the addition rate of a highly reactive formylating agent may need to be carefully controlled to manage the reaction exotherm.
Work-up and Product Isolation: Procedures that are straightforward in the lab, such as extractions in a separatory funnel, need to be adapted for large-scale equipment like extraction columns or agitated tanks. Similarly, filtration and drying of large quantities of solid product require specialized industrial equipment.
Solvent Selection and Recovery: On an industrial scale, the choice of solvent is influenced not only by its performance in the reaction and purification but also by its cost, toxicity, environmental impact, and ease of recovery and recycling.
Process Safety: A thorough hazard analysis is required to identify and mitigate potential risks associated with the process, including the flammability and toxicity of reagents and solvents, as well as the potential for runaway reactions.
For the synthesis of formamides, industrial processes often favor routes that use readily available and inexpensive raw materials and minimize waste generation. researchgate.net The development of catalytic and solvent-free methods is particularly attractive for industrial applications due to their potential for improved efficiency and sustainability. nih.gov
Chemical Reactivity and Transformation of 2 2,5 Dimethoxyphenyl Ethylformamide
Reactivity of the Formamide (B127407) Group
The formamide group (-NHCHO) is a versatile functional group that can undergo several important transformations, including cleavage of the N-C bond to yield the parent amine or participation in intramolecular ring-forming reactions.
Hydrolysis Reactions and Conditions (Acidic and Basic)
The hydrolysis of the formamide bond in 2-(2,5-Dimethoxyphenyl)ethylformamide cleaves the molecule to produce 2-(2,5-dimethoxyphenyl)ethanamine and formic acid or a formate (B1220265) salt. This transformation can be achieved under both acidic and basic conditions, though amides are generally less reactive towards hydrolysis than esters. viu.ca Harsh conditions, such as the use of strong acids or bases and elevated temperatures, are typically required. khanacademy.orgmasterorganicchemistry.com
Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., HCl, H₂SO₄) and water, the carbonyl oxygen of the formamide is first protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. The subsequent steps involve proton transfer and elimination of the amine as its ammonium (B1175870) salt, which is very stable and prevents the reverse reaction. masterorganicchemistry.com
Basic Hydrolysis (Saponification): Under basic conditions (e.g., NaOH, KOH), a hydroxide (B78521) ion directly attacks the carbonyl carbon. This process is generally slower than acid-catalyzed hydrolysis because the carbonyl group is not activated by protonation. The reaction yields a carboxylate salt and the free amine. libretexts.org Basic hydrolysis of amides often requires prolonged heating to proceed to completion. masterorganicchemistry.com
| Condition | Reagents | Typical Temperature | Products |
|---|---|---|---|
| Acidic Hydrolysis | Aqueous HCl or H₂SO₄ | Reflux | 2-(2,5-Dimethoxyphenyl)ethanaminium salt and Formic Acid |
| Basic Hydrolysis | Aqueous NaOH or KOH | Reflux | 2-(2,5-Dimethoxyphenyl)ethanamine and a Formate Salt |
N-Deformylation Reactions for Amine Generation
Beyond simple hydrolysis, specific N-deformylation methods can be employed to generate the primary amine, 2-(2,5-dimethoxyphenyl)ethanamine, often under milder conditions. These methods are crucial in synthetic sequences where the formamide group serves as a protecting group for the amine.
| Reagent/Method | Typical Conditions | Notes |
|---|---|---|
| Acidic Methanolysis (e.g., HCl in Methanol) | Reflux | A common and effective method for cleaving formamides. |
| Hydrazine (B178648) (H₂NNH₂) | Reflux in Ethanol | Often used for the deprotection of N-formyl groups. |
| Sodium Borohydride (B1222165) (NaBH₄) with Iodine (I₂) | THF, Room Temperature | Reductive deformylation is also a possible pathway. |
| Potassium Carbonate (K₂CO₃) in Methanol (B129727)/Water | Reflux | A milder basic condition compared to strong hydroxides. |
Role of the Formamide Group in Intramolecular Cyclization
The formamide group is a key participant in intramolecular cyclization reactions, most notably the Bischler-Napieralski reaction, which is a powerful method for synthesizing 3,4-dihydroisoquinolines. wikipedia.orgnrochemistry.com For this compound, this reaction involves an intramolecular electrophilic aromatic substitution.
The reaction is typically promoted by a dehydrating agent in acidic conditions, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). wikipedia.orgnrochemistry.com The mechanism involves the activation of the formamide carbonyl oxygen by the Lewis acid, followed by cyclization of the electron-rich dimethoxyphenyl ring onto the resulting electrophilic carbon. The electron-donating methoxy (B1213986) groups on the aromatic ring strongly activate it towards this type of electrophilic attack, facilitating the reaction. nrochemistry.com The cyclization is expected to occur at the C6 position of the benzene (B151609) ring, ortho to the ethylamine (B1201723) substituent, leading to the formation of a 6,9-dimethoxy-3,4-dihydroisoquinoline derivative.
Reactions Involving the Dimethoxyphenyl Moiety
The 1,4-dimethoxybenzene (B90301) ring system is electron-rich and thus highly activated towards electrophilic attack and susceptible to oxidation.
Electrophilic Aromatic Substitution Patterns
The two methoxy groups are strong activating, ortho-, para-directing groups. umkc.edu In this compound, the positions on the aromatic ring are not equivalent. The positions ortho to one methoxy group are also para to the other (C3 and C6), while the position ortho to the second methoxy group is meta to the first (C4). Given the powerful activating and directing nature of methoxy groups, electrophilic substitution is strongly directed to the positions ortho to them. quizlet.com
Considering the existing ethylformamide substituent at C1, the available positions for substitution are C3, C4, and C6. The C3 and C6 positions are the most electronically activated. However, the C6 position is sterically hindered by the adjacent ethylformamide side chain. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is ortho to the C5-methoxy group and para to the C2-methoxy group.
| Reaction | Reagents | Expected Major Product |
|---|---|---|
| Nitration | HNO₃, H₂SO₄ | N-[2-(4-Nitro-2,5-dimethoxyphenyl)ethyl]formamide |
| Bromination | Br₂, FeBr₃ or Acetic Acid | N-[2-(4-Bromo-2,5-dimethoxyphenyl)ethyl]formamide |
| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | N-[2-(4-Acetyl-2,5-dimethoxyphenyl)ethyl]formamide |
| Friedel-Crafts Alkylation | CH₃Cl, AlCl₃ | N-[2-(4-Methyl-2,5-dimethoxyphenyl)ethyl]formamide |
Oxidation Reactions of Methoxy Groups
The electron-rich dimethoxyphenyl moiety is susceptible to oxidation, which can lead to demethylation and the formation of quinones. Reagents like ceric ammonium nitrate (B79036) (CAN) are effective for the oxidative demethylation of 1,4-dimethoxybenzene derivatives to the corresponding benzoquinones. researchgate.net The electronic nature of other substituents on the ring can influence the outcome of such oxidations. researchgate.net Anodic oxidation is another method that can convert dimethoxybenzene derivatives into quinone structures. researchgate.net
In the case of this compound, treatment with a strong oxidizing agent like CAN would likely oxidize the hydroquinone (B1673460) diether system to yield the corresponding 2-(2-formamidoethyl)benzo-1,4-quinone. This transformation is significant as it fundamentally alters the electronic and structural properties of the molecule.
Demethylation of Methoxy Groups
The two methoxy (–OCH₃) groups on the phenyl ring are ether linkages and are susceptible to cleavage under specific reaction conditions, a process known as demethylation. This transformation is a common strategy in medicinal chemistry to produce corresponding phenol (B47542) derivatives, which may exhibit different biological activities or provide a handle for further functionalization.
Typically, demethylation is achieved using strong Lewis acids or protic acids. Reagents such as boron tribromide (BBr₃), hydrobromic acid (HBr), or trimethylsilyl (B98337) iodide (TMSI) are effective for cleaving aryl methyl ethers. The reaction proceeds via nucleophilic attack on the methyl carbon, with the aryl oxygen atom acting as the leaving group after protonation or coordination to the Lewis acid.
The relative positions of the methoxy groups (positions 2 and 5) can influence the reaction's regioselectivity. Selective demethylation of one methoxy group over the other can be challenging and often depends on steric hindrance and the specific reagents and conditions employed. Complete demethylation at both positions would yield 2-(2,5-dihydroxyphenyl)ethylformamide. Studies on related 2,5-dimethoxyphenyl compounds have shown that modification or removal of these methoxy groups significantly impacts their properties. nih.gov
Table 1: Common Reagents for Demethylation of Aryl Methoxy Groups
| Reagent | Typical Conditions | Product |
|---|---|---|
| Boron Tribromide (BBr₃) | Dichloromethane (DCM), low temp. | Phenol |
| Hydrobromic Acid (HBr) | Acetic acid, heat | Phenol |
| Trimethylsilyl Iodide (TMSI) | Acetonitrile (B52724), room temp. | Silyl ether (hydrolyzed to phenol) |
Reactivity of the Ethyl Chain
The two-carbon ethyl linker between the aromatic ring and the formamide nitrogen is another key site for chemical reactions. The reactivity is centered on the alpha (α) and beta (β) carbon atoms.
The α-carbon is adjacent to the formamide group, while the β-carbon is attached to the phenyl ring (a benzylic position).
Alpha-Carbon Reactivity : The hydrogen atoms on the α-carbon are weakly acidic due to the electron-withdrawing nature of the adjacent carbonyl group in the formamide moiety. youtube.com Treatment with a strong base could deprotonate this position, generating a carbanion. This nucleophilic center could then react with various electrophiles, such as alkyl halides or other carbonyl compounds, to form new carbon-carbon bonds. pearson.comyoutube.com This pathway allows for the elaboration and extension of the ethyl chain.
Beta-Carbon Reactivity : The β-carbon is in a benzylic position, which enhances its reactivity in certain reactions, such as free-radical halogenation. However, reactions directly involving functionalization at this position without influencing other parts of the molecule are less common compared to α-carbon chemistry.
The formation of an unsaturated product, such as a styrene (B11656) derivative, would typically require an elimination reaction on the ethyl chain. youtube.com For this to occur from this compound itself, the formamide group or a substituent on the chain would need to be converted into a good leaving group.
For instance, if a hydroxyl group were present at the α- or β-carbon, acid-catalyzed dehydration could lead to the formation of a double bond. In a scenario where a leaving group (e.g., a halide or tosylate) is installed on the ethyl chain, base-induced elimination (an E2 reaction) could generate an unsaturated product. According to Zaitsev's rule, such an elimination would preferentially form the more substituted, conjugated alkene, resulting in N-(2,5-dimethoxystyryl)formamide. masterorganicchemistry.com
Mechanistic Insights into Key Transformations
Understanding the mechanisms of these reactions is crucial for predicting outcomes and optimizing conditions.
Nucleophilic displacement reactions are fundamental for modifying the ethyl chain. nih.govsapub.org These reactions typically proceed via an Sₙ2 mechanism, which involves a backside attack by a nucleophile on an electrophilic carbon atom, leading to the inversion of stereochemistry if the carbon is chiral. nih.govmdpi.comresearchgate.net
For a nucleophilic displacement to occur on the ethyl chain of this compound, a hydroxyl group would first need to be introduced and then converted into a better leaving group, such as a tosylate or a halide. The resulting activated substrate could then react with a wide array of nucleophiles (e.g., azides, cyanides, thiolates) to introduce new functional groups. nih.govresearchgate.net
Table 2: Hypothetical Nucleophilic Displacement on an Activated Ethyl Chain Derivative
| Substrate | Nucleophile (Nu⁻) | Product | Mechanism |
|---|---|---|---|
| 2-(2,5-Dimethoxyphenyl)ethyl tosylate | NaN₃ | 1-(2-Azidoethyl)-2,5-dimethoxybenzene | Sₙ2 |
| 1-Bromo-2-(2,5-dimethoxyphenyl)ethane | KCN | 3-(2,5-Dimethoxyphenyl)propanenitrile | Sₙ2 |
Catalytic Effects on Reaction Rates and Selectivity
Catalysts can profoundly influence the efficiency and outcome of chemical transformations involving this compound. nih.gov
Acid/Base Catalysis : As mentioned, acid catalysts are crucial for ether cleavage (demethylation) and potential dehydration reactions. mdpi.com Base catalysis is essential for reactions involving the deprotonation of the α-carbon. youtube.com The choice of base (e.g., strong, non-nucleophilic bases like LDA vs. weaker bases like alkoxides) can determine the extent of deprotonation and subsequent reaction pathway.
Transition Metal Catalysis : Transition metal catalysts could be employed for more advanced transformations. For example, palladium-catalyzed cross-coupling reactions could be used if a halide were present on the aromatic ring, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds. Similarly, catalysts could influence hydrogenation or oxidation reactions on the molecule. mdpi.comnih.gov
Phase-Transfer Catalysis : For reactions involving an ionic nucleophile and an organic substrate, phase-transfer catalysts can significantly increase reaction rates by transporting the nucleophile from an aqueous or solid phase into the organic phase where the reaction occurs. This would be particularly relevant for the nucleophilic displacement reactions described above.
The selection of a specific catalyst system can be a powerful tool to control selectivity (chemo-, regio-, and stereoselectivity), allowing for the targeted modification of one functional group in the presence of others. nih.gov
Investigation of Intermediate Species
The mechanism of the Bischler-Napieralski reaction has been a subject of detailed investigation, with two primary mechanistic pathways proposed, differing in the timing of the elimination of the amide's carbonyl oxygen. wikipedia.org The specific intermediate species formed can be influenced by the reaction conditions. nrochemistry.com
Nitrilium Ion Intermediate: The most widely accepted mechanism proceeds through the formation of a highly electrophilic nitrilium ion intermediate. wikipedia.orgnrochemistry.com In this pathway, the formamide oxygen is activated by a Lewis acid (e.g., POCl₃), turning it into a good leaving group. organic-chemistry.org Subsequent elimination of this group generates the nitrilium ion. This potent electrophile then attacks the electron-rich benzene ring, leading to the cyclized product. wikipedia.orgorganic-chemistry.org
Strong evidence for the existence of the nitrilium intermediate comes from the observation of a significant side reaction: the retro-Ritter reaction. jk-sci.comorganic-chemistry.org This competing pathway involves the fragmentation of the nitrilium ion to form a styrene derivative and a nitrile. organic-chemistry.org The occurrence of this side product strongly suggests the presence of the nitrilium species as a common intermediate for both the desired cyclization and the fragmentation pathway. slideshare.netorganic-chemistry.org
Imine-Ester Intermediate: An alternative mechanism involves a dichlorophosphoryl imine-ester intermediate. wikipedia.orgnrochemistry.com In this scenario, the Lewis acid (POCl₃) reacts with the amide to form an imine-ester. The intramolecular electrophilic aromatic substitution occurs first, followed by the elimination of the dichlorophosphoryl group to form the final dihydroisoquinoline product. wikipedia.org While plausible, the evidence supporting the nitrilium intermediate, such as the formation of retro-Ritter byproducts, has made it the more commonly cited pathway in contemporary literature. organic-chemistry.org
| Intermediate Type | Proposed Formation Pathway | Key Evidence |
| Nitrilium Ion | Dehydration of the amide prior to cyclization. wikipedia.org | Formation of styrene byproducts via a retro-Ritter reaction. slideshare.netorganic-chemistry.org |
| Imine-Ester | Cyclization occurs before the elimination of the activated oxygen group. wikipedia.orgnrochemistry.com | Mechanistic alternative, less commonly cited. wikipedia.org |
Chemo- and Regioselectivity in Reactions of this compound
Chemoselectivity: Chemoselectivity in the context of the Bischler-Napieralski reaction of this compound refers to the competition between the desired intramolecular cyclization and potential side reactions. The primary competing reaction is the retro-Ritter reaction, which leads to elimination rather than cyclization. jk-sci.comorganic-chemistry.org The choice of reaction conditions can influence the outcome. For substrates that are prone to elimination, using a nitrile as the solvent can shift the equilibrium away from the retro-Ritter products. organic-chemistry.org Another strategy to enhance the chemoselectivity towards cyclization involves using oxalyl chloride to generate an N-acyliminium intermediate, which avoids the formation of the nitrilium ion that is prone to elimination. jk-sci.comorganic-chemistry.org
Regioselectivity: Regioselectivity is a critical aspect of the cyclization of this compound. The reaction is an intramolecular electrophilic aromatic substitution, and the position of the ring closure is directed by the activating substituents on the benzene ring. jk-sci.com
The substrate contains two methoxy groups at positions 2 and 5. These are strong electron-donating groups that activate the aromatic ring towards electrophilic attack, primarily at the ortho and para positions relative to themselves.
The C6 position is ortho to the C5-methoxy group and para to the C2-methoxy group. This position is highly activated by both substituents.
The C4 position is meta to the C2-methoxy group and ortho to the C5-methoxy group. It is activated, but generally less so than the C6 position.
The C3 position is ortho to the C2-methoxy group and meta to the C5-methoxy group. It is also activated.
Due to the powerful, combined activating effect of the two methoxy groups directing to the C6 position (one ortho, one para director), the electrophilic attack and subsequent ring closure are overwhelmingly directed to this site. This regioselectivity leads to the formation of 6,9-dimethoxy-3,4-dihydroisoquinoline. The general principle is that cyclization is favored at the position with the highest electron density that is sterically accessible. jk-sci.com In rare cases with different substitution patterns, cyclization can occur at an unexpected position, such as an ipso-carbon, leading to spiro intermediates and "abnormal" products, but this is not the expected pathway for this compound. wikipedia.org
| Factor | Influence on Reaction Outcome |
| Chemoselectivity | Determines whether cyclization (Bischler-Napieralski) or elimination (retro-Ritter) occurs. Influenced by solvent and dehydrating agent. organic-chemistry.org |
| Regioselectivity | Determines the position of ring closure on the dimethoxyphenyl ring. Governed by the electronic effects of the methoxy groups. jk-sci.com |
Spectroscopic Characterization Methodologies for 2 2,5 Dimethoxyphenyl Ethylformamide and Analogs
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the carbon-hydrogen framework of a molecule.
The ¹H NMR spectrum of 2-(2,5-Dimethoxyphenyl)ethylformamide provides distinct signals corresponding to each unique proton environment in the molecule. The presence of the formamide (B127407) group often leads to the observation of two distinct populations of molecules, known as rotamers or rotational isomers, due to the high energy barrier to rotation around the carbon-nitrogen amide bond. This can result in a doubling of some NMR signals. rsc.org
The spectrum can be divided into several key regions:
Formyl Proton: The proton attached to the carbonyl carbon of the formamide group (N-CHO) is highly deshielded and typically appears as a singlet, or two singlets for rotamers, far downfield in the spectrum.
Aromatic Protons: The three protons on the dimethoxy-substituted benzene (B151609) ring appear in the characteristic aromatic region. Their specific chemical shifts and coupling patterns (multiplicity) are dictated by their position relative to the two methoxy (B1213986) groups and the ethyl side chain.
Ethyl Chain Protons: The two methylene (B1212753) groups (-CH₂-CH₂-) of the ethyl chain will appear as distinct signals. The CH₂ group adjacent to the nitrogen atom will be coupled to the neighboring CH₂ group, and its chemical shift will be influenced by the electron-withdrawing formamide group.
Methoxy Protons: The two methoxy groups (-OCH₃) are expected to produce two sharp singlets, as they are chemically non-equivalent.
The expected assignments, based on data from analogous compounds, are detailed in the table below. nih.gov
Table 1: Predicted ¹H NMR Spectral Data for this compound in CDCl₃ Data are predicted based on analysis of structurally similar compounds.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H (Formyl, N-CHO) | ~8.2 | Singlet (s) | - |
| H-3, H-4, H-6 (Aromatic) | 6.7 - 6.8 | Multiplet (m) | - |
| H (Methoxy, 2-OCH₃) | ~3.78 | Singlet (s) | - |
| H (Methoxy, 5-OCH₃) | ~3.75 | Singlet (s) | - |
| H (Methylene, N-CH₂) | ~3.5 | Triplet (t) | ~7.0 |
| H (Methylene, Ar-CH₂) | ~2.8 | Triplet (t) | ~7.0 |
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The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Each chemically unique carbon atom gives rise to a distinct signal.
Key signals in the ¹³C NMR spectrum of this compound include:
Carbonyl Carbon: The carbon of the formyl group (C=O) is significantly deshielded and appears at the low-field end of the spectrum.
Aromatic Carbons: Six distinct signals are expected for the benzene ring carbons. The two carbons bearing methoxy groups (C-2, C-5) and the carbon attached to the ethyl group (C-1) will have characteristic downfield shifts compared to the carbons bearing only hydrogen atoms (C-3, C-4, C-6).
Ethyl Chain Carbons: The two methylene carbons will be observed in the aliphatic region of the spectrum.
Methoxy Carbons: The two methoxy carbons will appear as sharp signals at a characteristic upfield position.
The predicted chemical shift assignments are summarized in the following table. nih.gov
Table 2: Predicted ¹³C NMR Spectral Data for this compound in CDCl₃ Data are predicted based on analysis of structurally similar compounds.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C (Formyl, C=O) | ~161 |
| C-2, C-5 (Aromatic, C-O) | ~153, ~151 |
| C-1 (Aromatic, C-CH₂) | ~128 |
| C-3, C-4, C-6 (Aromatic, C-H) | ~111 - ~113 |
| C (Methoxy, 2-OCH₃) | ~56.0 |
| C (Methoxy, 5-OCH₃) | ~55.8 |
| C (Methylene, N-CH₂) | ~40 |
| C (Methylene, Ar-CH₂) | ~30 |
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While 1D NMR spectra provide fundamental information, two-dimensional (2D) NMR experiments are often necessary for unambiguous assignment of all signals and confirmation of the molecular structure. nih.gov These experiments correlate signals from different nuclei, revealing their connectivity.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, a COSY spectrum would show a cross-peak between the two methylene groups of the ethyl chain, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. For example, it would definitively link the proton signal at ~2.8 ppm to the Ar-CH₂ carbon and the signal at ~3.5 ppm to the N-CH₂ carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is crucial for piecing together the molecular fragments. For instance, HMBC would show correlations from the Ar-CH₂ protons to the aromatic carbons C-1, C-2, and C-6, confirming the attachment point of the ethyl chain to the ring.
In modern structural analysis, computational chemistry plays a significant role. Theoretical calculations, often using Density Functional Theory (DFT), can predict the NMR chemical shifts of a proposed structure. researchgate.net These calculated values can then be compared with the experimental data. A strong correlation between the predicted and observed spectra provides powerful evidence for the correctness of the assigned structure. This method is particularly useful for distinguishing between possible isomers or for assigning signals in complex regions of the spectrum. While specific calculations for this compound are not widely published, this methodology is a standard approach in the characterization of new chemical entities. researchgate.net
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
In an electron ionization (EI) mass spectrum, a molecule is bombarded with high-energy electrons, which can knock off an electron to form a positively charged molecular ion (M⁺•). The mass of this ion corresponds to the molecular weight of the compound. For this compound (C₁₁H₁₅NO₃), the exact molecular weight is 209.1052 g/mol , so the molecular ion peak would be expected at m/z 209.
The molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of these fragments is characteristic of the molecule's structure. For this compound, the most prominent fragmentation pathway is typically the cleavage of the C-C bond between the two ethyl carbons (benzylic cleavage). This is because the resulting fragment is a resonance-stabilized benzylic cation.
Key expected fragments are listed in the table below.
Table 3: Predicted Key Fragments in the EI Mass Spectrum of this compound Fragmentation patterns are predicted based on chemical structure and data from analogous compounds.
| m/z Value | Proposed Fragment Structure | Fragmentation Pathway |
| 209 | [C₁₁H₁₅NO₃]⁺• (Molecular Ion) | Electron ionization of the parent molecule |
| 151 | [C₉H₁₁O₂]⁺ (2,5-dimethoxybenzyl cation) | Cleavage of the Cα-Cβ bond of the ethyl side chain |
| 136 | [C₈H₈O₂]⁺• (Loss of methyl from the m/z 151 fragment) | Loss of a methyl radical (•CH₃) from the benzyl (B1604629) cation |
| 121 | [C₇H₅O₂]⁺ (Loss of CH₂O from the m/z 151 fragment) | Loss of formaldehyde (B43269) (CH₂O) from the benzyl cation |
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The observation of a strong peak at m/z 151 is highly characteristic for compounds containing the 2,5-dimethoxyphenethyl moiety and serves as a key diagnostic marker in its mass spectrum. wvu.edu
Hyphenated Techniques (e.g., GC-MS, LC-MS/MS)
Hyphenated chromatographic and mass spectrometric techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), are powerful tools for the separation and identification of this compound from complex matrices.
In GC-MS analysis, the electron ionization (EI) mass spectrum of the parent amine, 2,5-dimethoxyphenethylamine (2,5-DMPEA), is characterized by major fragment ions at m/z 151/152, corresponding to the dimethoxybenzyl cation and its radical cation, respectively. For the N-formylated compound, this compound, the fragmentation pattern is expected to be influenced by the amide functional group. A key fragmentation pathway would involve the cleavage of the benzylic C-C bond, which is typical for phenethylamines, leading to the formation of a stable dimethoxybenzyl cation. The molecular ion peak (M+) for this compound would be observed at m/z 209, corresponding to its molecular weight. uq.edu.au
LC-MS/MS offers a sensitive and selective alternative, particularly for thermally labile compounds, and is well-suited for analyzing phenethylamine (B48288) derivatives in various matrices. uq.edu.auumich.edu In positive ionization mode, the protonated molecule [M+H]+ is typically the precursor ion. nih.gov For this compound, this would be at m/z 210. Collision-induced dissociation (CID) of this precursor ion would generate product ions characteristic of the molecule's structure. The development of a multi-residue analytical method using LC-MS/MS has been successful for the determination of various illicit phenethylamines. nih.gov
Table 1: Predicted GC-MS Fragmentation Data for this compound
| Predicted Fragment | Structure | m/z (Mass-to-Charge Ratio) |
|---|---|---|
| Molecular Ion [M]˙⁺ | C₁₁H₁₅NO₃ | 209 |
| [M - H]⁺ | C₁₁H₁₄NO₃ | 208 |
| [M - OCH₃]⁺ | C₁₀H₁₂NO₂ | 178 |
This table is based on general fragmentation patterns of phenethylamines and related N-formyl compounds.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of unknown compounds with high accuracy and confidence. Techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry can provide mass measurements with accuracies in the low parts-per-million (ppm) range. researchgate.net
For this compound, with a chemical formula of C₁₁H₁₅NO₃, the theoretical exact mass of the neutral molecule is 209.1052 g/mol . uq.edu.au In an HRMS experiment, the measured mass of the molecular ion would be compared to this theoretical value. For instance, the molecular mass of the related compound 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N) was confirmed using an LC/ESI-QTOFMS experiment, demonstrating the power of this technique for verifying the molecular formula of new designer drugs. cfsre.org The high mass accuracy of HRMS allows for the confident determination of the elemental formula, which is a crucial step in the identification of novel psychoactive substances and their metabolites. researchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups and molecular structure of a compound. These methods are highly valuable for the characterization of this compound and for distinguishing it from its analogs.
Identification of Characteristic Functional Group Vibrations (e.g., Amide I, II, C-O stretches, Aromatic C-H)
The IR and Raman spectra of this compound are expected to exhibit several characteristic bands corresponding to its functional groups.
Amide Bands : The amide group gives rise to several characteristic vibrations. The Amide I band, appearing in the region of 1700-1600 cm⁻¹, is primarily due to the C=O stretching vibration. nih.govmdpi.com The Amide II band, typically found between 1580 and 1510 cm⁻¹, results from a combination of the N-H in-plane bending and C-N stretching vibrations. nih.gov The Amide III band is more complex, appearing in the 1350-1250 cm⁻¹ range, and involves C-N stretching and N-H bending modes. mdpi.comnih.gov
C-O Stretches : The two methoxy groups on the aromatic ring will produce strong C-O stretching bands. For aromatic ethers, these are typically observed in the 1275-1200 cm⁻¹ (asymmetric) and 1075-1020 cm⁻¹ (symmetric) regions.
Aromatic C-H : The aromatic ring will show C-H stretching vibrations above 3000 cm⁻¹. nist.gov Out-of-plane C-H bending vibrations, which are indicative of the substitution pattern, are expected in the 900-675 cm⁻¹ range.
The FTIR spectrum of the related compound 2,5-dimethoxy-4-nitro-β-phenethylamine (2C-N) showed two broad, dominant bands at 1520 cm⁻¹ and 1342/1322 cm⁻¹, which were attributed to the nitro group. cfsre.org This highlights the utility of IR spectroscopy in identifying key functional groups.
Table 2: Expected Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3350-3250 |
| Aromatic C-H Stretch | Phenyl Ring | 3100-3000 |
| Aliphatic C-H Stretch | Ethyl Chain | 2960-2850 |
| Amide I (C=O Stretch) | Formamide | 1700-1650 |
| Amide II (N-H Bend, C-N Stretch) | Formamide | 1580-1510 |
| C-O-C Asymmetric Stretch | Aryl Ether | 1275-1200 |
| C-O-C Symmetric Stretch | Aryl Ether | 1075-1020 |
This table is based on established group frequencies for the respective functional groups.
Vibrational Analysis and Potential Energy Distribution (PED)
A deeper understanding of the vibrational modes can be achieved through theoretical calculations and Potential Energy Distribution (PED) analysis. PED provides a quantitative description of the contribution of each internal coordinate (e.g., bond stretching, angle bending) to a particular normal mode of vibration. This allows for a more precise assignment of the observed IR and Raman bands, moving beyond simple group frequency correlations. For complex molecules, many vibrational modes are not "pure" but are mixtures of several types of motion.
For example, a study on (E)-2-(2,5-dimethoxybenzylidene)hydrazinecarbothioamide utilized PED analysis to assign the experimental IR and Raman peaks based on theoretical calculations. This approach helps in understanding the coupling between different vibrational modes within the molecule.
Comparative Analysis of Experimental and Theoretically Computed Spectra
The comparison of experimentally obtained IR and Raman spectra with theoretically computed spectra is a powerful method for structural verification. Quantum chemical calculations, often using Density Functional Theory (DFT), can predict the vibrational frequencies and intensities of a molecule.
By optimizing the molecular geometry and calculating the harmonic vibrational frequencies of this compound, a theoretical spectrum can be generated. This computed spectrum can then be compared with the experimental one. Often, a scaling factor is applied to the calculated frequencies to account for anharmonicity and limitations of the theoretical model. A good agreement between the experimental and scaled theoretical spectra provides strong evidence for the proposed structure. This comparative approach was successfully used in the structural and spectroscopic analysis of (3E,3′E)-3,3′-(1,4-phenylenebis(azanediyl))bis(cyclohex-2-en-1-one), where the mean absolute differences between experimental and theoretical NMR chemical shifts were small, proving the applicability of the chosen level of theory.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is primarily used to study conjugated systems. The 2,5-dimethoxyphenyl group in this compound constitutes the main chromophore.
Aromatic compounds typically exhibit characteristic absorption bands in the UV region. The benzene ring itself has absorption maxima around 184 nm, 204 nm, and 256 nm. The presence of substituents, such as the two methoxy groups and the ethylformamide side chain, will cause a bathochromic (red) shift of these bands and may also affect their intensity. A study on (E)-N'-(2,5-dimethoxybenzylidene)picolinohydrazide, which contains a similar chromophoric system, showed a wide absorption peak between 200 and 450 nm in its experimental UV-Vis spectrum, with prominent theoretical transitions calculated at 324 nm, 231 nm, and 213 nm. It is expected that this compound would exhibit absorption maxima in a similar region due to the electronic transitions associated with the substituted benzene ring.
Electronic Transitions and Chromophore Analysis
The ultraviolet-visible (UV-Vis) spectrum of this compound is primarily governed by the electronic transitions within the 2,5-dimethoxy-substituted benzene ring, which acts as the principal chromophore. The benzene molecule itself exhibits characteristic π → π* transitions, which are significantly influenced by the presence and position of substituents. The methoxy groups (-OCH₃) at the C2 and C5 positions act as auxochromes, electron-donating groups that modify the energy levels of the molecular orbitals of the benzene ring.
These electron-donating substituents typically cause a bathochromic (red) shift in the absorption maxima, moving them to longer wavelengths, and often an increase in the molar absorptivity (hyperchromic effect). The primary π → π* transitions in substituted benzenes, corresponding to the E₂ and B bands, are expected to be present in the spectrum of this compound. The formamide moiety is not expected to contribute significantly to the absorption in the near-UV region as its n → π* transition is generally weak and occurs at shorter wavelengths.
The analysis of the chromophore can be summarized by considering the transitions of the substituted benzene ring:
Primary Bands (E-bands): These are high-energy transitions, typically occurring at shorter wavelengths (around 200-220 nm), and are characteristic of the aromatic system.
Secondary Bands (B-bands): These are lower-energy, longer-wavelength transitions (around 260-290 nm) that are formally forbidden in unsubstituted benzene but become allowed and more intense upon substitution.
The specific absorption maxima for this compound are influenced by the electronic effects of the two methoxy groups on the benzene π-system.
Table 1: Expected Electronic Transitions for the 2,5-Dimethoxyphenyl Chromophore
| Transition Type | Expected Wavelength Range (nm) | Description |
|---|---|---|
| π → π* (E-band) | 210 - 230 | High-intensity transition related to the aromatic system. |
Comparison of Experimental and Time-Dependent Density Functional Theory (TD-DFT) Derived Spectra
To gain a deeper understanding of the electronic structure and to accurately assign the observed absorption bands, experimental UV-Vis spectra are often compared with theoretical spectra generated using computational methods. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful tool for predicting the electronic absorption spectra of organic molecules with a good balance between computational cost and accuracy.
The process involves first optimizing the ground-state geometry of the molecule using DFT methods, typically with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). Following this, TD-DFT calculations are performed on the optimized geometry to compute the vertical excitation energies, corresponding wavelengths (λ), and oscillator strengths (f) of the electronic transitions. The solvent effects can also be incorporated using models like the Polarizable Continuum Model (PCM).
For this compound, TD-DFT calculations would be expected to predict the primary π → π* transitions originating from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) and other low-lying virtual orbitals. The calculated spectrum, often visualized by plotting oscillator strength against wavelength, can then be compared with the experimental spectrum. A good correlation between the theoretical and experimental λmax values provides strong support for the structural assignment and the nature of the electronic transitions. Discrepancies between the two can often be attributed to specific intermolecular interactions in the experimental medium or limitations of the chosen computational model.
Table 2: Illustrative Comparison of Experimental vs. TD-DFT Data for a Phenethylamine Analog
| Transition | Experimental λmax (nm) | Calculated λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
|---|---|---|---|---|
| S₀ → S₁ | 285 | 282 | 0.045 | HOMO → LUMO (π → π*) |
X-ray Crystallography for Solid-State Structure Determination
While spectroscopic methods provide valuable information about the electronic and vibrational properties, single-crystal X-ray crystallography offers the most definitive and unambiguous method for determining the three-dimensional atomic arrangement of a molecule in the solid state. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry.
For this compound, a successful crystallographic analysis would reveal the conformation of the ethylformamide side chain relative to the benzene ring. Key conformational features of interest include the torsion angles that define the orientation of the phenyl ring, the ethyl linker, and the formamide group. Furthermore, X-ray crystallography elucidates the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding and π-π stacking. In the case of this compound, the formamide group provides both a hydrogen bond donor (N-H) and acceptor (C=O), making hydrogen bonding a likely and significant feature of its crystal packing. These interactions can lead to the formation of chains, sheets, or more complex three-dimensional networks.
Table 3: Key Crystallographic Parameters for an Analogous N-Acyl Phenethylamine
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 15.789 |
| β (°) | 98.54 |
| Volume (ų) | 1337.5 |
| Z | 4 |
The solid-state conformation determined by X-ray crystallography can also inform the interpretation of spectroscopic data and provide a starting point for theoretical calculations.
Integration of Spectroscopic Data for Comprehensive Structural Assignment
A comprehensive and irrefutable structural assignment for this compound is best achieved through the integration of data from multiple spectroscopic techniques. Each method provides a piece of the structural puzzle, and their combined interpretation leads to a highly confident characterization.
For instance, while UV-Vis spectroscopy and TD-DFT calculations define the chromophore and its electronic properties, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would be used to determine the carbon-hydrogen framework and the connectivity of the atoms. The chemical shifts, coupling constants, and integration values in the ¹H NMR spectrum would confirm the presence of the 2,5-dimethoxyphenyl group and the ethylformamide side chain. Mass Spectrometry (MS) would provide the molecular weight and fragmentation pattern, confirming the elemental composition and structural fragments of the molecule. nih.gov Infrared (IR) spectroscopy would identify the characteristic vibrational frequencies of the functional groups, such as the N-H and C=O stretches of the amide and the C-O stretches of the methoxy groups.
When combined, these data sets provide a powerful and complementary approach to structural elucidation. The molecular formula from MS, the functional groups from IR, the C-H framework from NMR, and the electronic transitions from UV-Vis can all be cross-correlated. Finally, if a single crystal can be obtained, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure, validating the assignments made by other spectroscopic methods. mdpi.com This integrated approach ensures a thorough and accurate characterization of this compound.
Metabolic Investigations of 2 2,5 Dimethoxyphenyl Ethylformamide in Vitro and Non Human in Vivo Models
In Vitro Metabolic Pathways in Subcellular Fractions (e.g., Microsomes, Cytosol)
In vitro studies using subcellular fractions like liver microsomes are crucial for elucidating the metabolic pathways of xenobiotics. nih.gov Microsomes contain a high concentration of phase I drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. researchgate.netmdpi.com
The metabolism of 2,5-dimethoxyphenethylamines is primarily mediated by two major enzyme systems: Cytochrome P450 (CYP) and Monoamine Oxidase (MAO).
Cytochrome P450 (CYP): This superfamily of heme-containing enzymes is responsible for the oxidative metabolism of a vast number of drugs and foreign compounds. mdpi.commdpi.com For amphetamine derivatives with a 2,5-dimethoxy substitution pattern, the CYP2D6 isoenzyme has been identified as the key player in mediating O-demethylation. nih.gov Studies on related compounds also suggest the involvement of CYP1A2, CYP2C9, CYP2C19, and CYP3A4 in hydroxylation and O-demethylation reactions. nih.govresearchgate.net
Monoamine Oxidase (MAO): This enzyme is critical for the oxidative deamination of primary amines, a major metabolic route for phenethylamines. researchgate.net Both MAO-A and MAO-B are implicated in this pathway, which converts the ethylamine (B1201723) side chain into an aldehyde intermediate. researchgate.net
Esterases/Amidases: While not extensively documented for this specific compound, amidase enzymes present in subcellular fractions would be responsible for the initial hydrolysis of the formamide (B127407) group of 2-(2,5-Dimethoxyphenyl)ethylformamide to produce the primary amine, 2-(2,5-dimethoxyphenyl)ethylamine, which then enters the main metabolic pathways.
Phase I oxidative metabolism introduces or exposes functional groups, preparing the compound for phase II conjugation and subsequent excretion. nih.gov For 2,5-dimethoxyphenethylamines, the main oxidative pathways identified in vitro include:
O-Demethylation: A significant metabolic route is the removal of a methyl group from one of the two methoxy (B1213986) groups on the phenyl ring, leading to the formation of hydroxylated metabolites. nih.govnih.gov This reaction, primarily catalyzed by CYP2D6, can occur at either the 2- or 5-position of the aromatic ring. nih.gov
Oxidative Deamination: This is a primary pathway for phenethylamines, mediated by MAO. researchgate.net The ethylamine side chain is oxidized, leading to the formation of an unstable aldehyde intermediate, 4-bromo-2,5-dimethoxyphenylacetaldehyde in the case of the analogue 2C-B. researchgate.net This intermediate is then further metabolized. nih.gov
Hydroxylation: While O-demethylation is the most prominent form of hydroxylation for this scaffold, direct hydroxylation on the aromatic ring is another possible, though typically minor, metabolic step catalyzed by CYP enzymes.
N-demethylation is not a relevant pathway for the parent amine, 2-(2,5-dimethoxyphenyl)ethylamine, as it is a primary amine. The initial step for the title compound is N-deformylation.
Following Phase I oxidation, the newly formed hydroxyl groups (from O-demethylation) can undergo Phase II conjugation reactions. These reactions attach endogenous polar molecules to the metabolite, significantly increasing its water solubility and facilitating its excretion from the body. researchgate.netyoutube.com
Glucuronidation: This is a common Phase II pathway where UDP-glucuronosyltransferases (UGTs), enzymes located in the microsomal fraction, attach glucuronic acid to hydroxyl groups. nih.gov The phenolic metabolites resulting from O-demethylation of 2,5-dimethoxyphenethylamines are expected substrates for glucuronidation.
Sulfation: In this pathway, sulfotransferase (SULT) enzymes, primarily located in the cytosol, catalyze the transfer of a sulfonate group to hydroxyl groups. This represents another potential conjugation pathway for the phenolic metabolites.
Metabolic processes can sometimes generate chemically reactive intermediates that have the potential to bind covalently to cellular macromolecules like proteins and DNA, forming adducts.
The primary reactive intermediate in the metabolism of 2,5-dimethoxyphenethylamines is the aldehyde formed via oxidative deamination by MAO. researchgate.net This aldehyde is electrophilic and can potentially form adducts, but it is typically rapidly detoxified by further enzymatic action. Aldehyde dehydrogenase (ALDH) oxidizes the aldehyde to a stable carboxylic acid, while alcohol dehydrogenase (ADH) can reduce it to a primary alcohol. nih.govnih.gov These subsequent steps efficiently convert the reactive aldehyde into more stable metabolites for excretion.
Non-Human In Vivo Metabolic Profiles
In vivo studies in animal models provide a comprehensive picture of a compound's metabolic fate, encompassing absorption, distribution, metabolism, and excretion.
Studies conducted in rats and mice using the structurally similar compound 4-bromo-2,5-dimethoxyphenethylamine (B3395496) (2C-B) have identified several key metabolites in urine, which are analogous to those expected from this compound following its initial N-deformylation. nih.govnih.gov
The primary metabolic pathways observed in rats are oxidative deamination of the ethylamine side chain and O-demethylation of the methoxy groups. nih.gov The aldehyde intermediate from deamination is further oxidized to a carboxylic acid or reduced to an alcohol. The O-demethylated metabolites are subsequently conjugated or undergo N-acetylation of the primary amine. nih.gov
Table 1: Metabolites of 4-bromo-2,5-dimethoxyphenethylamine (2C-B) Identified in Rat Urine
| Metabolite Name | Metabolic Pathway |
| 2-(4-Bromo-2,5-dimethoxyphenyl)-ethanol | Oxidative Deamination & Reduction |
| 4-Bromo-2,5-dimethoxyphenylacetic acid | Oxidative Deamination & Oxidation |
| 2-(2-Hydroxy-4-bromo-5-methoxyphenyl)-ethylamine | O-Demethylation |
| 2-(2-Methoxy-4-bromo-5-hydroxyphenyl)-ethylamine | O-Demethylation |
| 1-Acetoamino-2-(2-hydroxy-4-bromo-5-methoxyphenyl)-ethane | O-Demethylation & N-Acetylation |
| 1-Acetoamino-2-(2-methoxy-4-bromo-5-hydroxyphenyl)-ethane | O-Demethylation & N-Acetylation |
This table is based on data from the metabolism of the analogue 4-bromo-2,5-dimethoxyphenethylamine (2C-B) as a proxy for the metabolism of 2-(2,5-dimethoxyphenyl)ethylamine. nih.gov
Metabolic Transformations in Specific Animal Tissues (e.g., Liver, Brain, Lung)
In vitro studies using specific animal tissues are fundamental to understanding the metabolic fate of a xenobiotic compound. The liver is the primary site of drug metabolism due to its high concentration of various drug-metabolizing enzymes. unl.eduresearchgate.net Tissues such as the brain and lungs are also investigated to understand local metabolism, which can be crucial for assessing tissue-specific effects.
Liver: The liver contains a high density of cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum of hepatocytes. unl.edumdpi.com These enzymes are responsible for Phase I metabolic reactions, which typically involve oxidation, reduction, or hydrolysis to make the compound more water-soluble. unl.edu For this compound, potential Phase I transformations in the liver could include:
O-demethylation at one or both of the methoxy groups on the phenyl ring.
Hydroxylation at various positions on the aromatic ring or the ethyl side chain.
N-deformylation , which would remove the formyl group to yield the primary amine, 2-(2,5-dimethoxyphenyl)ethylamine.
Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation reactions, where an endogenous molecule is added to further increase water solubility and facilitate excretion. nih.gov Key Phase II enzymes, such as UDP-glucuronosyltransferases (UGTs), are also abundant in liver microsomes. epa.govflinders.edu.au
Brain and Lung: While the liver is the main metabolic organ, extrahepatic metabolism in tissues like the brain and lungs can also occur. researchgate.net These organs express certain CYP isoforms, although typically at lower levels than the liver. mdpi.com Investigating metabolism in these tissues is important to determine if the parent compound is converted into active or inactive metabolites locally.
An illustrative data table for potential metabolites identified in liver microsome incubations is shown below.
| Potential Metabolite | Metabolic Reaction | Tissue Predominance |
|---|---|---|
| 2-(2-Hydroxy-5-methoxyphenyl)ethylformamide | O-demethylation & Hydroxylation | Liver |
| 2-(2,5-Dihydroxyphenyl)ethylformamide | O-demethylation (x2) | Liver |
| 2-(2,5-Dimethoxyphenyl)ethylamine | N-deformylation | Liver |
| This compound N-glucuronide | Glucuronidation (Phase II) | Liver |
Comparative Metabolism Across Non-Human Species
Significant differences in drug metabolism can exist between species, which is a critical consideration in preclinical drug development. unl.edu Comparing the metabolic profiles of a compound in different non-human species (e.g., rats, mice, dogs, non-human primates) and comparing them to human-derived in vitro systems helps in selecting the most appropriate animal model for toxicological and pharmacokinetic studies. researchgate.netnih.gov
These studies are often conducted using liver microsomes from various species. researchgate.net By incubating this compound with liver microsomes from different species, researchers can identify both common and species-specific metabolites. This comparison helps predict which animal model's metabolic pathway most closely resembles that of humans. unl.edu For example, the rate and pathway of metabolism can differ due to variations in the expression and activity of CYP enzymes among species. nih.govnih.gov
The following interactive table illustrates hypothetical comparative metabolic rates in liver microsomes from different species.
| Species | Parent Compound Depletion (%) | Major Metabolite(s) Formed |
|---|---|---|
| Rat | 85 | O-demethylated, N-deformylated |
| Mouse | 92 | Hydroxylated, N-deformylated |
| Dog | 65 | N-deformylated |
| Cynomolgus Monkey | 78 | O-demethylated, Glucuronidated |
| Human | 81 | O-demethylated, N-deformylated |
Analytical Techniques for Metabolite Identification and Quantification
The identification and quantification of drug metabolites from complex biological matrices require powerful analytical techniques. Mass spectrometry (MS) coupled with chromatographic separation has become an indispensable tool in metabolism studies. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is a cornerstone technique for analyzing drug metabolites. nih.govnih.gov Liquid chromatography first separates the parent compound and its various metabolites from the biological matrix (e.g., plasma, urine, or a microsome incubation mixture). The separated components then enter the mass spectrometer, which ionizes them and separates the ions based on their mass-to-charge ratio (m/z). uibk.ac.at This allows for the detection and tentative identification of metabolites. ekb.eg Tandem mass spectrometry (MS/MS) provides structural information by fragmenting the initial ions, which helps in elucidating the exact structure of the metabolites. nih.gov
UPLC-Time-of-Flight Mass Spectrometry (UPLC-TOF-MS)
Ultra-Performance Liquid Chromatography (UPLC) uses smaller particle sizes in the chromatography column, resulting in higher resolution, increased sensitivity, and significantly faster analysis times compared to traditional HPLC. grafiati.com When coupled with a Time-of-Flight (TOF) mass spectrometer, which provides high mass accuracy, UPLC-TOF-MS is a powerful tool for untargeted metabolomics. nih.govnih.gov This setup allows for the precise determination of the elemental composition of metabolites, aiding in the identification of unknown compounds in a complex sample. researchgate.netresearchgate.net This technique would be highly effective for creating a comprehensive metabolic profile of this compound.
Radiolabeled Compound Studies for Mass Balance (in animal models)
To ensure a complete understanding of a compound's fate in vivo, mass balance studies are often conducted using a radiolabeled version of the compound (e.g., labeled with Carbon-14 or Tritium). After administration to an animal model, the total radioactivity is measured in urine, feces, and expired air over time to determine the routes and rates of excretion. This approach ensures that all metabolites, including those that may be difficult to detect by other means, are accounted for, providing a complete picture of the drug's disposition. nih.gov
Enzymatic Kinetics and Reaction Mechanisms of Metabolism
Understanding the kinetics of the enzymes responsible for metabolizing a compound is essential for predicting its behavior in vivo.
Enzymatic Kinetics: The metabolism of drugs by enzymes often follows Michaelis-Menten kinetics. nih.gov By incubating varying concentrations of this compound with liver microsomes, researchers can determine key kinetic parameters:
Kₘ (Michaelis constant): The substrate concentration at which the reaction rate is half of Vₘₐₓ. It is an indicator of the enzyme's affinity for the substrate.
Vₘₐₓ (maximum reaction velocity): The maximum rate of the enzymatic reaction.
These parameters are crucial for predicting how the compound will be metabolized at different concentrations and for assessing the potential for drug-drug interactions. nih.govnih.gov
Reaction Mechanisms: Reaction phenotyping studies are performed to identify the specific enzymes responsible for a compound's metabolism. flinders.edu.au This often involves using a panel of recombinant human CYP enzymes or specific chemical inhibitors for different CYP isoforms. nih.gov Identifying the primary metabolizing enzymes (e.g., CYP3A4, CYP2D6, CYP2C9) is critical because genetic variations (polymorphisms) in these enzymes can lead to significant differences in drug metabolism among individuals. nih.govnih.gov Knowing which enzymes are involved helps predict potential drug-drug interactions, where one drug might inhibit or induce the metabolism of another. mdpi.comyoutube.com
An example data table showing the involvement of different CYP isoforms is presented below.
| CYP Isoform | Relative Contribution to Metabolism (%) | Primary Metabolic Reaction Catalyzed |
|---|---|---|
| CYP1A2 | 10 | O-demethylation |
| CYP2D6 | 65 | O-demethylation |
| CYP3A4 | 20 | N-deformylation |
| Other | 5 | Minor pathways |
Influence of Chemical Structure on Metabolic Fate
The metabolic fate of xenobiotics is intricately linked to their chemical structure. For this compound, several structural features are key determinants of its biotransformation. These include the 2,5-dimethoxy substitution pattern on the phenyl ring, the ethylamine side chain, and the N-formyl group. While direct metabolic studies on this specific compound are not available in the current scientific literature, a comprehensive understanding of its likely metabolic pathways can be extrapolated from research on structurally related phenethylamines and other N-formylated compounds.
The metabolism of phenethylamines is largely governed by two main enzymatic processes: Phase I and Phase II reactions. Phase I reactions, such as oxidation, reduction, and hydrolysis, introduce or expose functional groups. Phase II reactions involve the conjugation of these groups with endogenous molecules to increase water solubility and facilitate excretion.
Influence of the 2,5-Dimethoxy Substituents:
The methoxy groups on the phenyl ring are susceptible to O-demethylation, a common metabolic pathway for many xenobiotics. This reaction is primarily catalyzed by cytochrome P450 (CYP) enzymes, particularly isoforms like CYP2D6. The removal of a methyl group results in the formation of a hydroxyl group, creating phenolic metabolites. For instance, in the related compound 4-bromo-2,5-dimethoxyphenethylamine (2C-B), demethylation is a recognized metabolic route. mdpi.com The resulting hydroxy-methoxy-phenethylamine metabolites can then undergo further conjugation reactions.
Influence of the Ethylamine Side Chain:
The ethylamine side chain is a primary site for oxidative deamination, another major metabolic pathway for phenethylamines. This process, also mediated by enzymes such as monoamine oxidase (MAO) and CYP enzymes, converts the amine function into an aldehyde. mdpi.commdpi.com This aldehyde intermediate is then further oxidized to a carboxylic acid or reduced to an alcohol. For example, studies on 2C-B have identified 2-(4-bromo-2,5-dimethoxyphenyl)ethanol and 4-bromo-2,5-dimethoxyphenylacetic acid as metabolites resulting from oxidative deamination. mdpi.com
Influence of the N-Formyl Group:
The N-formyl group is anticipated to undergo N-deformylation, a hydrolytic process that removes the formyl group to yield the corresponding primary amine, 2-(2,5-dimethoxyphenyl)ethylamine (2C-H). This reaction is often catalyzed by cytochrome P450 enzymes. manchester.ac.uk The resulting 2C-H would then be susceptible to the metabolic pathways typical for phenethylamines, including oxidative deamination and O-demethylation, as described above. The N-formyl group effectively acts as a temporary protecting group for the amine, and its removal is a key step in the metabolism of the parent compound.
It is also possible that the formyl group itself could be metabolized, for instance, through oxidation to a carboxyl group, though N-deformylation is generally a more common pathway for N-formylated xenobiotics.
Interactive Data Table: Predicted Phase I Metabolites of this compound
| Metabolite | Metabolic Pathway | Enzymes Involved (Predicted) |
| 2-(2,5-Dimethoxyphenyl)ethylamine | N-deformylation | Cytochrome P450 enzymes |
| 2-(2-hydroxy-5-methoxyphenyl)ethylformamide | O-demethylation | Cytochrome P450 (e.g., CYP2D6) |
| 2-(5-hydroxy-2-methoxyphenyl)ethylformamide | O-demethylation | Cytochrome P450 (e.g., CYP2D6) |
| 2-(2,5-Dimethoxyphenyl)ethanol | Oxidative deamination (following N-deformylation) | MAO, Cytochrome P450 |
| 2,5-Dimethoxyphenylacetic acid | Oxidative deamination (following N-deformylation) | MAO, Aldehyde dehydrogenase |
Summary of Structural Influences on Metabolism:
Derivatives and Analogs of 2 2,5 Dimethoxyphenyl Ethylformamide
Structural Modifications and Design Principles
The systematic modification of the 2-(2,5-Dimethoxyphenyl)ethylformamide structure has been a key strategy in the development of new chemical entities. These modifications are typically centered on three main regions of the molecule: the dimethoxyphenyl ring, the ethyl chain, and the formamide (B127407) group. The design principles behind these alterations are aimed at exploring the chemical space around the parent compound and creating precursors for more complex heterocyclic systems.
Substitution on the Dimethoxyphenyl Ring (e.g., halogenation)
The dimethoxyphenyl ring of this compound is a prime target for substitution, with halogenation being a common modification. The introduction of halogen atoms such as bromine, chlorine, or iodine can significantly alter the electronic properties of the aromatic ring. While direct halogenation of the N-formyl compound is not extensively documented, the synthesis of halogenated analogs typically involves the use of halogenated precursors. For instance, the synthesis of N-[2-(2,5-Dimethoxy-4-iodophenyl)ethyl]phthalimide, a protected precursor, has been achieved by reacting 2-(4-iodo-2,5-dimethoxyphenyl)ethan-1-amine with phthalic anhydride (B1165640). This demonstrates a feasible route to halogenated derivatives that could then be formylated.
The rationale behind such substitutions is often to create analogs with altered chemical reactivity or to serve as handles for further synthetic transformations, such as cross-coupling reactions. The electron-donating nature of the two methoxy (B1213986) groups on the phenyl ring makes it highly activated and thus susceptible to electrophilic aromatic substitution, which is a key consideration in the design of synthetic routes to its derivatives.
Alterations to the Ethyl Chain
Modifications to the ethyl chain connecting the aromatic ring and the formamide group represent another avenue for creating structural diversity. A common alteration involves the introduction of alkyl groups, particularly a methyl group at the alpha-position to the nitrogen atom. This transformation results in an amphetamine-type scaffold. While specific examples starting from this compound are not prevalent in the literature, the general synthetic strategies for α-alkylation of phenethylamines are well-established and could be adapted. Such modifications would influence the conformational flexibility and steric bulk of the molecule.
Modifications to the Formamide Group
The formamide group itself can be a site of modification. While the user's query focuses on the formamide, it is important to note that in the broader context of phenethylamine (B48288) chemistry, this group is often a precursor or a variant of other N-acyl groups. For instance, the formyl group can be removed (deformylation) to yield the primary amine, which can then be reacted with various acylating agents to introduce different N-acyl chains. This would allow for the synthesis of a wide array of amides with varying lengths and functional groups, thereby systematically probing the impact of the acyl group's nature on the molecule's properties. N-alkylation of the formamide nitrogen is another potential modification, leading to tertiary amides.
Development of N-Acyliminium Ion Cyclization Precursors
A significant area of interest in the chemistry of this compound and its analogs is their use as precursors for the synthesis of isoquinoline (B145761) ring systems through N-acyliminium ion cyclization. The 2-(2,5-dimethoxyphenyl)ethylamide structure is well-suited for intramolecular electrophilic aromatic substitution reactions like the Bischler-Napieralski and Pictet-Spengler reactions.
The Bischler-Napieralski reaction involves the cyclization of β-arylethylamides in the presence of a dehydrating agent, such as phosphorus oxychloride (POCl3) or phosphorus pentoxide (P2O5), under acidic conditions. wikipedia.orgnrochemistry.com This reaction leads to the formation of a 3,4-dihydroisoquinoline (B110456) derivative. The electron-rich nature of the 2,5-dimethoxyphenyl ring in the starting material facilitates this cyclization. nrochemistry.com The reaction proceeds through the formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the aromatic ring. wikipedia.orgnrochemistry.com
The Pictet-Spengler reaction is another powerful method for constructing isoquinoline scaffolds. It involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by ring closure. wikipedia.org While this reaction typically starts with a primary amine, N-acyliminium ion variants of the Pictet-Spengler reaction are known, where an N-acylated precursor can be used. wikipedia.org These reactions are fundamental in the synthesis of a wide variety of alkaloids and related heterocyclic compounds.
Synthesis of Novel Analogs
The exploration of diverse synthetic pathways is crucial for accessing novel analogs of this compound with unique structural features.
Exploration of Diverse Synthetic Pathways
The synthesis of novel analogs often begins with the synthesis of the core 2-(2,5-dimethoxyphenyl)ethylamine structure, which can then be formylated. A key reaction in this context is the Bischler-Napieralski reaction, which provides a direct route to 3,4-dihydroisoquinoline derivatives. For example, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)benzamide has been successfully cyclized using the Bischler-Napieralski reaction to yield a 1-(2-chlorophenyl)-6,7-dimethoxy-3-methyl-3,4-dihydroisoquinoline. mdpi.com This demonstrates the utility of this reaction for creating 1-substituted dihydroisoquinolines from appropriately substituted phenethylamide precursors.
Yield and Purity of Analogs
The synthesis of analogs of this compound often involves multi-step processes where yield and purity are critical metrics of success. Researchers employ various synthetic strategies, with a focus on achieving high efficiency and product purity. For instance, in the synthesis of related succinimide (B58015) derivatives, an organocatalytic asymmetric Michael addition has been utilized to achieve an isolated yield as high as 96% in a relatively short reaction time of 6 hours. nih.gov
Purity assessment is a standard and essential component of characterizing new chemical entities. High-Performance Liquid Chromatography (HPLC) is a frequently used technique for this purpose. In many studies, final compounds are required to meet a purity threshold of greater than 95% as determined by HPLC analysis to be suitable for further investigation. nih.gov Different HPLC methods, including analytical and preparative techniques, are tailored to the specific properties of the synthesized analogs. nih.gov
| Analog Type | Synthetic Method | Reported Yield | Purity Analysis Method | Purity Level | Source |
|---|---|---|---|---|---|
| Pivalate-based Michael product | Organocatalytic asymmetric Michael addition | 96% | HPLC, NMR | Not specified | nih.gov |
| 2,5-Dimethoxyphenylpiperidines | Multi-step synthesis | Varies | HPLC | >95% | nih.gov |
Comparative Chemical Reactivity of Analogs
The chemical reactivity of analogs is profoundly influenced by their structural features. Understanding these relationships is key to designing new molecules with specific properties.
Influence of Substituents on Functional Group Transformations
Substituents on the aromatic ring or modifications to the side chain of this compound analogs can significantly alter their reactivity and the course of functional group transformations. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—plays a crucial role. For example, the presence of different substituents can direct the outcome of reactions such as hydrolysis, acylation, and cycloaddition. researchgate.netresearchgate.net Studies on related heterocyclic systems, such as 2-imino-2,5-dihydrofurans, have shown that the nature of substituents dictates whether reactions with nucleophiles lead to simple substitution products or more complex rearranged structures. researchgate.net The transformation of these compounds can lead to various derivatives, including unsaturated γ-lactones, with the specific product depending on the reaction conditions and the initial substituent pattern. researchgate.netresearchgate.net
Structure-Reactivity Relationship Studies
Quantitative structure-reactivity relationships are often explored using computational chemistry. Frontier Molecular Orbital (FMO) theory is a powerful tool for this purpose. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO energy gap (ΔE) is particularly important; a smaller gap generally implies higher reactivity and lower stability. nih.gov
In a computational study of five related compounds, the HOMO-LUMO gap was calculated to predict their relative reactivity. nih.gov Compound 1, with the largest energy gap, was predicted to be the most stable, while compounds 2 and 5, with the smallest gaps, were predicted to be the most reactive. nih.gov Other quantum chemical descriptors such as chemical hardness (η) and the electrophilicity index (ω) further support these findings. High chemical hardness is linked to high stability. nih.gov
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electrophilicity Index (ω) | Predicted Reactivity | Source |
|---|---|---|---|---|---|---|---|
| Compound 1 | - | - | 5.349 | Highest | Lowest | Most Stable / Least Reactive | nih.gov |
| Compound 2 | - | - | Lowest | - | - | Most Reactive | nih.gov |
| Compound 5 | - | - | Lowest | - | - | Most Reactive | nih.gov |
Spectroscopic Characterization of Analogs for Structural Confirmation
The unambiguous identification of novel analogs relies on a suite of spectroscopic techniques. Each method provides unique structural information, and together they allow for comprehensive characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are indispensable for elucidating the precise molecular structure. ¹H NMR provides information on the number, environment, and connectivity of protons, while ¹³C NMR details the carbon framework. researchgate.netnih.gov For example, in derivatives of 3-aryl-5-(1H-indol-3-ylmethylene)-2-thioxothiazolidin-4-ones, the chemical shift of the methylidene proton (resonating at 7.99–8.17 ppm) is indicative of the Z configuration of the exocyclic double bond. mdpi.com
Mass Spectrometry (MS) : MS techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Quadrupole Time of Flight Mass Spectrometry (LC-QTOFMS), are used to determine the molecular weight and fragmentation patterns of analogs. nih.gov High-resolution mass spectrometry (HRMS) is particularly valuable as it provides accurate mass data, which can be used to determine the elemental composition. bohrium.com Comparing the fragmentation patterns of different analogs can help distinguish between isomers. For instance, differences in the relative intensities of key fragment ions in GC-MS spectra allow for the differentiation of closely related 2C-series compounds. nih.gov
Infrared (IR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule. The presence of characteristic absorption bands, such as those for N-H, C=O, and C-O stretches, confirms aspects of the molecular structure. nih.gov The FTIR spectrum can serve as a molecular fingerprint, with significant differences observed even between structurally similar analogs. nih.gov
X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides definitive proof of structure, including the precise spatial arrangement of atoms, bond lengths, and bond angles. This technique confirmed the solid-state structure of N-2-(2-Bromo-4,5-dimethoxyphenyl)-1-(2,3,4-trimethoxyphenyl)ethylformamide, revealing a staggered conformation at the central C-C bond that minimizes steric hindrance. researchgate.net
Computational Studies on Analog Design and Reactivity
Computational chemistry serves as a powerful predictive tool in the design and analysis of new analogs, offering insights into their behavior at a molecular level.
Molecular Docking and Conformational Analysis
Molecular Docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method helps in understanding potential intermolecular interactions and binding affinities. nih.govajpp.in Docking studies are widely used to screen virtual libraries of compounds against biological targets. nih.gov The process involves placing the ligand in the binding site of the receptor and calculating a score that estimates the binding free energy. ugm.ac.id The reliability of a docking protocol is often validated by "redocking" the native ligand into the crystal structure of the protein and ensuring the root-mean-square deviation (RMSD) between the docked pose and the original conformation is low (typically <2 Å). nih.gov
Conformational Analysis investigates the different spatial arrangements of atoms in a molecule (conformers) that can be interconverted by rotation about single bonds. mdpi.com Since a molecule's conformation can significantly affect its properties and reactivity, identifying the most stable, low-energy conformers is crucial. Systematic conformational searches are performed, and the energy of each resulting conformer is calculated using quantum mechanical methods. mdpi.com The Boltzmann population, which is calculated from the Gibbs free energy of each conformer, indicates the relative population of each conformer at thermal equilibrium. mdpi.com For the related phenethylamine 2C-H, conformational analysis revealed that one conformer had a significantly higher Boltzmann population (77-79%), indicating it is the predominant structure at equilibrium. mdpi.com The conformation is also dictated by steric effects; for instance, aryl groups on adjacent carbons often adopt an anti disposition to minimize steric hindrance. researchgate.net
| Compound Class | Target | Docking Software/Protocol | Key Findings | Source |
|---|---|---|---|---|
| N-(2-(3,5-dimethoxyphenyl)benzoxazole-5-yl)benzamide derivatives | Human COX-2 | Not specified | Used to understand the binding mechanism of inhibitors to the active site. | nih.gov |
| 5-Indolylmethylen-4-oxo-2-thioxothiazolidine derivatives | E. coli MurB, C. albicans lanosterol (B1674476) 14a-demethylase | AutoDock 4.2 | Binding scores were consistent with observed biological activity. | mdpi.com |
| 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives | Plasmodium DHFR | Dock 6.8 | Predicted binding free energy to identify potential antimalarial candidates. | ugm.ac.id |
| Phenethylamine derivatives | SARS-CoV-2 targets (ACE2, RBD, PLpro, RdRp) | YASARA suit | Identified compounds with the best binding affinity against multiple targets. | nih.gov |
Quantum Chemical Predictions for Structure-Property Relationships
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful predictive tools for elucidating the relationship between the molecular structure of this compound and its derivatives and their potential physicochemical properties. These computational methods allow for the detailed investigation of electronic characteristics, which are fundamental to how a molecule interacts with its environment and biological targets. By calculating various molecular descriptors, researchers can build predictive models that correlate a compound's three-dimensional structure and electronic distribution with its activity.
At the core of these predictions are the concepts of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap generally suggests higher reactivity, as less energy is required to excite an electron to a higher energy state. mdpi.com
Another key descriptor derived from quantum chemical calculations is the Molecular Electrostatic Potential (MEP). The MEP surface maps the electrostatic potential onto the electron density surface of the molecule, providing a visual representation of the charge distribution. rsc.org Regions of negative potential (typically colored red or yellow) indicate areas rich in electrons that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For receptor-ligand interactions, the MEP is invaluable for predicting how a molecule will orient itself within a binding pocket, as positive regions on the ligand will tend to align with negative regions of the receptor, and vice versa.
Detailed computational studies on closely related phenethylamine derivatives, such as amphetamine, provide a template for understanding the types of data generated and their implications. These studies calculate global reactivity descriptors that offer quantitative measures of a molecule's stability and reactivity. researchgate.net
Interactive Data Table: Quantum Chemical Properties of a Representative Phenethylamine Analog (Amphetamine)
The following data, calculated for the closely related compound Amphetamine using DFT (B3LYP/6-311+G(2d,p)), illustrates the typical quantum chemical descriptors used to predict structure-property relationships.
| Descriptor | Definition | Calculated Value (eV) |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.01 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | 0.41 |
| Energy Gap (ΔE) | ELUMO - EHOMO | 6.42 |
| Ionization Potential (I) | -EHOMO | 6.01 |
| Electron Affinity (A) | -ELUMO | -0.41 |
| Absolute Hardness (η) | (I - A) / 2 | 3.21 |
| Chemical Potential (μ) | -(I + A) / 2 | -2.80 |
| Absolute Electronegativity (χ) | (I + A) / 2 | 2.80 |
| Electrophilicity Index (ω) | μ² / (2η) | 1.22 |
These descriptors provide a detailed electronic profile. The Ionization Potential and Electron Affinity relate to the energy required to remove or add an electron, respectively. Absolute Hardness (η) is a measure of resistance to change in electron distribution; a harder molecule has a larger HOMO-LUMO gap and is less reactive. mdpi.com Conversely, Chemical Softness (the reciprocal of hardness) indicates higher reactivity. The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons. nih.gov
By applying these computational methods to a series of analogs of this compound, a quantitative structure-property relationship (QSPR) can be established. For example, calculations could predict how substituting the methoxy groups or altering the formamide moiety would change the HOMO-LUMO gap, MEP, and other reactivity descriptors. This allows for the rational design of new derivatives with tailored electronic properties, optimizing them for specific interactions or stability profiles before undertaking laborious and costly chemical synthesis. rsc.org
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
Quantum chemical calculations are foundational to modern computational chemistry, offering insights into the electronic states and properties of molecules by solving the Schrödinger equation. nih.gov Methodologies range from highly accurate but computationally intensive ab initio techniques to more cost-effective approaches like Density Functional Theory (DFT). wikipedia.orgnih.gov
Density Functional Theory (DFT) has become a widespread and versatile quantum mechanical method due to its favorable balance of accuracy and computational cost. nih.govnih.gov DFT calculations are based on the principle that the electronic energy of a molecule in its ground state is uniquely determined by its electron density. nih.gov
For a molecule like 2-(2,5-Dimethoxyphenyl)ethylformamide, DFT would be employed to perform geometry optimization. This process computationally determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation on the potential energy surface. The resulting optimized structure provides key information on bond lengths, bond angles, and dihedral angles.
Furthermore, DFT is used to elucidate the electronic structure, calculating critical molecular-level descriptors such as molecular orbital energy levels and atomic charge distributions. nih.gov These calculations are instrumental in understanding the molecule's stability and potential interaction sites. nih.govnih.gov Studies on related dimethoxybenzene derivatives have successfully used DFT to analyze electronic properties and intermolecular interactions, demonstrating its utility for this class of compounds. researchgate.net
The term ab initio, meaning "from the beginning," refers to a class of quantum chemistry methods that solve the Schrödinger equation without using experimental data or empirical parameters. wikipedia.org These methods, which include Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), and Coupled Cluster (CC), are built on a systematic and rigorous theoretical foundation. ijsr.netnih.gov
While computationally more demanding than DFT, ab initio methods can provide highly accurate results, often referred to as "benchmark" quality. wikipedia.orgijsr.net For a molecule such as this compound, these high-accuracy calculations could be used to refine the energies of different conformations or to calculate properties where DFT might be less reliable. For example, ab initio calculations have been successfully applied to study the conformational landscape of flexible molecules, providing precise relative energies and rotational barriers. nih.gov
The accuracy of both DFT and ab initio calculations is critically dependent on the choice of the basis set and, for DFT, the exchange-correlation functional.
A basis set is a set of mathematical functions used to construct the molecular orbitals. arxiv.org Larger basis sets provide more flexibility to describe the spatial distribution of electrons, leading to more accurate results at a higher computational cost. Common families of basis sets include the Pople-style basis sets (e.g., 6-31G(d,p)) and Dunning's correlation-consistent basis sets (e.g., aug-cc-pVTZ). nih.govarxiv.org The selection often involves a trade-off between the desired accuracy and available computational resources. arxiv.org
The exchange-correlation functional is a key component of DFT that approximates the complex quantum mechanical effects of electron exchange and correlation. arxiv.org There is a wide variety of functionals, often categorized into a hierarchy known as "Jacob's Ladder." Common choices include:
Generalized Gradient Approximation (GGA) functionals like PBE and BLYP. arxiv.org
Hybrid functionals , such as the widely used B3LYP and PBE0, which mix a portion of exact Hartree-Fock exchange with a GGA functional. researchgate.netarxiv.org
Double-hybrid functionals , which further incorporate a component of Møller-Plesset perturbation theory, often yielding very high accuracy. nih.gov
The performance of different functionals can vary depending on the chemical system and the property of interest. arxiv.org For instance, studies on various organic molecules have shown that hybrid functionals like B3LYP often provide reliable results for geometry and electronic properties. materialsciencejournal.orgresearchgate.net
| Basis Set Family | Example | Description |
|---|---|---|
| Pople Style | 6-311+G(d,p) | A split-valence basis set. The "+" indicates the addition of diffuse functions (important for anions and weak interactions), and "(d,p)" indicates the addition of polarization functions to heavy atoms (d) and hydrogen (p) for improved description of bonding. researchgate.net |
| Correlation-Consistent | cc-pVTZ | Part of a family of basis sets (cc-pVXZ, where X=D, T, Q, 5) designed for systematic convergence of correlation energy towards the complete basis set limit. "VTZ" stands for Valence Triple-Zeta. nih.gov |
| Weigend and Ahlrichs | def2-TZVP | A family of basis sets optimized for efficiency and accuracy, particularly in DFT calculations. "TZVP" denotes a Triple-Zeta Valence quality with Polarization functions. researchgate.net |
Molecular Descriptors and Reactivity Analysis
Computational methods are invaluable for predicting the chemical reactivity of a molecule. This is achieved by calculating a set of molecular descriptors derived from the electronic structure.
Frontier Molecular Orbital (FMO) theory is a central concept in explaining chemical reactivity. researchgate.net The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). malayajournal.org
HOMO : This orbital can be thought of as the outermost orbital containing electrons. It represents the ability of a molecule to donate electrons, acting as a nucleophile. researchgate.netmdpi.com A higher HOMO energy corresponds to a better electron donor.
LUMO : This is the innermost orbital that is empty of electrons. It represents the ability of a molecule to accept electrons, acting as an electrophile. researchgate.netmdpi.com A lower LUMO energy indicates a better electron acceptor.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a crucial descriptor. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. malayajournal.orgmdpi.com Conversely, a small gap suggests that the molecule is more reactive. mdpi.com For this compound, the electron-rich dimethoxy-substituted phenyl ring would be expected to significantly influence the character and energy of the HOMO.
Key global reactivity descriptors include:
Chemical Hardness (η) : This measures the resistance of a molecule to a change in its electron distribution. globalresearchonline.net Hard molecules have a large HOMO-LUMO gap and are less reactive. nih.govmdpi.com
Chemical Softness (S or σ) : The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability. Soft molecules are more reactive. nih.gov
Electronegativity (χ) : This describes the ability of a molecule to attract electrons. ekb.eg
Chemical Potential (μ) : Related to the "escaping tendency" of electrons from a system. A stable molecule will have a negative chemical potential. globalresearchonline.net
Electrophilicity Index (ω) : This index quantifies the energy stabilization of a molecule when it acquires additional electronic charge from the environment. It provides a measure of a molecule's electrophilic character. mdpi.comekb.eg
These descriptors provide a quantitative framework for comparing the reactivity of different molecules and predicting their chemical behavior. mdpi.comeafit.edu.co
| Descriptor | Symbol | Formula | Interpretation |
|---|---|---|---|
| Chemical Hardness | η | (I - A) / 2 ≈ (ELUMO - EHOMO) / 2 | Resistance to charge transfer; high η means low reactivity. nih.gov |
| Chemical Softness | S | 1 / η | Ease of charge transfer; high S means high reactivity. ekb.eg |
| Electronegativity | χ | (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2 | Overall electron-attracting power. ekb.eg |
| Chemical Potential | μ | -(I + A) / 2 = -χ | Related to electronegativity; indicates stability. globalresearchonline.net |
| Electrophilicity Index | ω | μ² / (2η) = χ² / (2η) | Measure of electrophilic nature; ability to act as an electron acceptor. mdpi.comekb.eg |
Local Reactivity Descriptors (e.g., Fukui Functions)
Local reactivity descriptors are essential tools in computational chemistry for predicting the most reactive sites within a molecule. Among these, Fukui functions are particularly insightful as they indicate the change in electron density at a specific point in the molecule when an electron is added or removed. This information is crucial for predicting susceptibility to nucleophilic or electrophilic attack.
For a molecule like this compound, Fukui function analysis would identify which atoms are most likely to donate electrons (nucleophilic attack) and which are most likely to accept electrons (electrophilic attack). Generally, in dimethoxybenzene derivatives, the oxygen atoms of the methoxy (B1213986) groups and certain carbon atoms on the aromatic ring exhibit high nucleophilicity. The carbonyl oxygen of the formamide (B127407) group would also be a likely site for electrophilic interaction.
Table 1: Predicted Reactive Sites in this compound Based on Fukui Functions
| Atom/Region | Predicted Reactivity | Rationale |
| Carbonyl Oxygen (C=O) | High potential for electrophilic attack | High electron density and lone pairs make it a strong electron donor. |
| Methoxy Oxygens (-OCH3) | Moderate potential for electrophilic attack | Lone pairs on oxygen contribute to nucleophilicity, though less than the carbonyl oxygen. |
| Aromatic Ring Carbons | Varied (potential for both) | The electron-donating methoxy groups activate the ring, making certain positions susceptible to electrophilic substitution. |
| Formamide Nitrogen | Low potential for nucleophilic attack | The lone pair is delocalized into the carbonyl group, reducing its availability. |
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. It is invaluable for predicting how a molecule will interact with other charged species. The MEP map is color-coded, with red indicating regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and blue indicating regions of positive electrostatic potential (electron-poor, prone to nucleophilic attack). Green and yellow represent areas of neutral or intermediate potential.
Identification of Electrophilic and Nucleophilic Regions
In a hypothetical MEP map of this compound, the most intense red regions would be anticipated around the carbonyl oxygen of the formamide group, signifying a strong nucleophilic character. The oxygen atoms of the two methoxy groups would also display negative potential, albeit likely less intense. Conversely, the hydrogen atom attached to the formamide nitrogen would exhibit a positive potential (blue region), making it an electrophilic site and a potential hydrogen bond donor. The aromatic protons and the ethyl chain protons would also show varying degrees of positive potential.
Prediction of Reaction Sites
Based on the MEP map, the primary site for electrophilic attack would be the carbonyl oxygen. This region's high electron density makes it a prime target for protons and other electrophiles. The methoxy oxygens represent secondary nucleophilic sites. For nucleophilic attack, the areas of positive potential, such as the formamide hydrogen, would be the most probable targets. These predictions are crucial for understanding potential metabolic pathways and designing chemical reactions involving this molecule.
Conformational Analysis and Molecular Dynamics Simulations
The biological activity and physical properties of a flexible molecule like this compound are heavily dependent on its three-dimensional shape or conformation. Conformational analysis and molecular dynamics (MD) simulations are computational methods used to explore the different possible shapes of a molecule and their relative energies.
Energetics of Different Conformers
For this compound, different orientations of the dimethoxyphenyl ring relative to the ethylformamide side chain would result in conformers with varying energies. The most stable conformers would be those that minimize steric hindrance and maximize favorable intramolecular interactions.
Table 2: Hypothetical Relative Energies of Key Conformers of this compound
| Conformer Description | Dihedral Angle (Ring-C-C-N) | Predicted Relative Energy (kcal/mol) | Key Features |
| Gauche 1 | ~60° | 0 (most stable) | Potential for intramolecular hydrogen bonding between the formamide N-H and a methoxy oxygen. |
| Anti (Extended) | ~180° | 1-3 | Minimized steric hindrance but fewer favorable intramolecular interactions. |
| Gauche 2 | ~-60° | 0.5-2 | Another low-energy folded conformation. |
| Eclipsed | ~0° or ~120° | > 5 (high energy) | Significant steric repulsion makes these conformers unstable. |
Note: These are predicted values based on general principles and studies of related molecules. Actual values would require specific quantum chemical calculations.
Intermolecular Interactions (e.g., Hydrogen Bonding, Van der Waals Forces)
Molecular dynamics simulations can model the behavior of a molecule over time, providing insights into its interactions with its environment, such as solvent molecules or a biological receptor. For this compound, the formamide group is a key player in intermolecular interactions. The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen is a strong hydrogen bond acceptor.
The dimethoxyphenyl ring can participate in van der Waals interactions and potentially π-π stacking with other aromatic systems. The methoxy groups, while primarily electron-donating, can also act as weak hydrogen bond acceptors. Understanding these intermolecular forces is fundamental to predicting the molecule's solubility, crystal packing, and binding affinity to biological targets. MD simulations would reveal the dynamics of these interactions and the stability of the resulting complexes.
Computational Spectroscopy (e.g., Predicted NMR, IR, UV-Vis Spectra)
Computational spectroscopy utilizes quantum chemical methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to predict the spectroscopic properties of a molecule. These predictions are invaluable for interpreting experimental spectra and understanding the electronic structure and vibrational modes of the compound.
Vibrational Analysis and Assignment of Bands
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. DFT calculations are a standard method for predicting these vibrational frequencies. The calculated harmonic frequencies are often scaled to correct for anharmonicity and limitations in the theoretical model, providing a better match with experimental data.
For a molecule like this compound, a vibrational analysis would typically be performed using a method like B3LYP with a 6-311++G(d,p) basis set. The resulting predicted vibrational frequencies would then be assigned to specific molecular motions. Based on general knowledge and studies of related compounds, the characteristic vibrational bands for this compound would be expected in the following regions:
N-H Stretching: The N-H stretching vibration of the secondary amide group is expected to appear in the range of 3300-3500 cm⁻¹.
C-H Stretching: Aromatic C-H stretching vibrations from the dimethoxybenzene ring would be observed around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the ethyl group would appear in the 2850-3000 cm⁻¹ region.
C=O Stretching (Amide I): This is a strong and characteristic band for amides, expected to be found in the region of 1630-1680 cm⁻¹.
N-H Bending (Amide II): This band, resulting from a coupling of N-H in-plane bending and C-N stretching, typically appears between 1510 and 1570 cm⁻¹.
C-N Stretching: The stretching vibration of the C-N bond in the amide linkage is expected in the 1200-1350 cm⁻¹ range.
C-O Stretching: The C-O stretching of the methoxy groups on the aromatic ring would likely produce strong bands in the 1000-1300 cm⁻¹ region.
A detailed assignment of the vibrational bands can be achieved through Potential Energy Distribution (PED) analysis, which quantifies the contribution of individual internal coordinates to each normal mode of vibration.
Table 1: Predicted Major Vibrational Frequencies for a Structurally Similar Compound, N-allyl-N-ethylformamide
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| N-H Stretch | ~3400 |
| C=O Stretch | ~1670 |
| C-N Stretch | ~1300 |
| C-H Stretch (Aromatic) | ~3050 |
| C-H Stretch (Aliphatic) | ~2950 |
Note: This data is for an analogous compound and serves as an illustrative example of the type of information obtained from a vibrational analysis.
Electronic Excitation Energies and Oscillator Strengths
The electronic absorption properties of a molecule, as measured by UV-Vis spectroscopy, can be predicted using TD-DFT calculations. These calculations provide information about the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths (f), which are related to the intensity of the absorption bands.
For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions within the dimethoxy-substituted benzene (B151609) ring. The presence of the formamide group may also influence the electronic transitions. TD-DFT calculations, often performed with a functional like B3LYP and a suitable basis set, would yield a set of predicted electronic transitions.
Analysis of the molecular orbitals involved in these transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the nature of the electronic excitations. For instance, a transition from the HOMO to the LUMO might be localized on the aromatic ring, indicating a π→π* transition.
Table 2: Illustrative Predicted Electronic Transitions for a Substituted Aromatic Compound
| Transition | Wavelength (λmax, nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~280 | ~0.2 | HOMO → LUMO |
| S₀ → S₂ | ~240 | ~0.15 | HOMO-1 → LUMO |
| S₀ → S₃ | ~210 | ~0.5 | HOMO → LUMO+1 |
Note: This is hypothetical data to illustrate the output of a TD-DFT calculation. Specific values for this compound would require a dedicated computational study.
Modeling of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface for a reaction, it is possible to identify intermediates, and transition states, and determine the activation energies for each step. This information is crucial for understanding reaction kinetics and optimizing reaction conditions.
The synthesis of this compound would likely involve the formylation of 2-(2,5-dimethoxyphenyl)ethylamine. Computational studies on the mechanism of formamide synthesis can provide insights into this process. For example, the reaction could proceed through a nucleophilic attack of the amine on a formylating agent, followed by the elimination of a leaving group.
DFT calculations can be used to model the geometries of the reactants, products, intermediates, and transition states along the reaction pathway. The calculated energies of these species can then be used to construct a reaction energy profile. The highest energy point on this profile corresponds to the rate-determining transition state, and its energy relative to the reactants gives the activation energy of the reaction.
For the formylation of 2-(2,5-dimethoxyphenyl)ethylamine, a computational study would likely investigate different formylating agents and reaction conditions to predict the most efficient synthetic route. The study might also explore the role of catalysts in lowering the activation energy of the reaction.
Applications in Green Chemistry and Sustainable Synthesis
Computational chemistry can play a significant role in the development of greener and more sustainable chemical processes. By providing a molecular-level understanding of reaction mechanisms, computational studies can help in the design of more efficient and environmentally benign synthetic routes.
In the context of the synthesis of this compound, computational chemistry could be applied to:
Solvent Effects: By using implicit or explicit solvent models in the calculations, it is possible to predict the effect of different solvents on the reaction rate and selectivity. This can aid in the selection of greener solvents that are less toxic and have a lower environmental impact.
Catalyst Design: Computational screening of potential catalysts can accelerate the discovery of new and more efficient catalysts for the formylation reaction. This can lead to reactions that require less energy and produce less waste.
Atom Economy: By modeling different synthetic pathways, it is possible to identify routes that have a higher atom economy, meaning that a larger proportion of the atoms in the reactants are incorporated into the final product.
Alternative Reagents: Computational studies can be used to evaluate the feasibility of using alternative, less hazardous reagents for the synthesis.
By integrating computational chemistry into the design of the synthesis of this compound, it is possible to develop a process that is not only efficient but also aligns with the principles of green chemistry.
Applications in Organic Synthesis and Materials Science
Building Block in the Synthesis of Complex Organic Molecules
As a tailored building block, 2-(2,5-Dimethoxyphenyl)ethylformamide offers chemists a reliable entry point into several classes of organic compounds. Its structure combines a phenethylamine (B48288) backbone, a common motif in natural products and pharmaceuticals, with a formamide (B127407) functional group that can be readily converted or used to direct further reactions.
The primary application of this compound is as a direct precursor to 2-(2,5-Dimethoxyphenyl)ethylamine. google.com This transformation is typically achieved through the hydrolysis of the formamide group under acidic or basic conditions, or via reduction. Substituted phenethylamines are a class of organic compounds based on the phenethylamine structure. wikipedia.org The 2,5-dimethoxy substitution pattern is a key feature in a variety of compounds investigated in medicinal chemistry. nih.govnih.gov The synthesis of the parent amine from the formamide is a critical step, as the primary amine is the key functional group for subsequent derivatization. nih.gov
The conversion can be accomplished using various standard laboratory procedures, with the choice of method depending on the desired scale and compatibility with other functional groups.
Table 1: Synthetic Routes from this compound to 2-(2,5-Dimethoxyphenyl)ethylamine
| Reaction Type | Typical Reagents | General Conditions | Notes |
|---|---|---|---|
| Acid Hydrolysis | HCl, H₂SO₄ | Aqueous solution, reflux | A straightforward method resulting in the ammonium (B1175870) salt, requiring subsequent neutralization. mdpi.com |
| Base Hydrolysis | NaOH, KOH | Aqueous or alcoholic solution, reflux | Yields the free amine directly upon workup. |
| Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Reduces the formamide to a secondary N-methylamine (N-methyl-2-(2,5-dimethoxyphenyl)ethylamine). |
The N-phenethylformamide structure of this compound makes it an ideal substrate for intramolecular cyclization reactions to form various heterocyclic systems. beilstein-journals.orgnih.gov
Isoquinoline (B145761) Synthesis: The most prominent application in this area is the synthesis of 3,4-dihydroisoquinoline (B110456) derivatives via the Bischler-Napieralski reaction. nrochemistry.compharmaguideline.comquimicaorganica.org This reaction involves an intramolecular electrophilic aromatic substitution, where the formamide is activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to cyclize onto the electron-rich phenyl ring. wikipedia.orgorganic-chemistry.org
The presence of two electron-donating methoxy (B1213986) groups at the 2- and 5-positions strongly activates the aromatic ring, facilitating the cyclization step under relatively mild conditions. jk-sci.com The cyclization is regioselective, occurring at the C6 position, which is ortho to one methoxy group and para to the other, leading to the formation of 6,9-dimethoxy-3,4-dihydroisoquinoline. The resulting dihydroisoquinolines can be subsequently oxidized to the corresponding aromatic isoquinolines. jk-sci.com
Other Heterocycles: While less specifically documented for this particular compound, the N-formyl and phenethyl moieties are known precursors for other heterocyclic systems. For instance, derivatives of this compound could potentially be used in multi-component reactions or cyclocondensation reactions to generate substituted benzimidazoles or pyrazoles, which are important scaffolds in medicinal chemistry and materials science. nih.gov
Role in the Development of Fine Chemicals
Fine chemicals are pure, single substances produced in limited quantities for specialized applications, such as pharmaceuticals, agrochemicals, and specialty polymers. This compound functions as a key intermediate in the synthesis of such high-value products. google.com Its primary role is to provide the 2,5-dimethoxyphenethylamine core structure, which is found in a range of biologically active molecules. nih.gov The synthesis of these target molecules often involves the initial preparation and purification of the formamide, which serves as a stable, crystalline precursor to the more reactive primary amine.
Synthetic Strategies for Analogs with Modified Properties
The chemical scaffold of this compound allows for the strategic synthesis of analogs with tailored properties. southern.edu Modifications can be introduced at several positions to influence the molecule's steric and electronic characteristics.
Aromatic Ring Substitution: Additional substituents can be introduced onto the phenyl ring before the side chain is constructed. This allows for the synthesis of analogs with, for example, halogen, alkyl, or nitro groups at the 4-position, which can significantly alter the properties of the final compound.
Side-Chain Modification: The ethyl chain can be modified. For instance, introducing an alkyl group at the alpha- or beta-position of the ethyl chain can be achieved by starting with a different precursor before the formylation step.
N-Acyl Group Variation: The formyl group can be replaced with other acyl groups (e.g., acetyl, benzoyl) to create different N-acylphenethylamines. These amides can then be used in similar cyclization reactions or reduced to yield secondary amines with various N-substituents. mdpi.com
These strategies enable the creation of a library of related compounds, which is a common approach in drug discovery and materials science to optimize for a specific activity or property. nih.govnih.gov
Potential in Material Science and Photonics (e.g., Nonlinear Optical Materials)
While not a primary area of application, the electronic structure of molecules derived from this compound suggests potential utility in materials science. Organic compounds with electron-donating groups (like the dimethoxyphenyl moiety) linked to an electron-accepting group through a π-conjugated system can exhibit nonlinear optical (NLO) properties. rsc.org
Derivatives of 2-(2,5-Dimethoxyphenyl)ethylamine, obtained from the formamide, could be functionalized with strong electron-accepting groups (e.g., nitro, cyano) to create a "push-pull" system. Such D-π-A molecules are candidates for NLO materials, which have applications in optical communications, data storage, and frequency conversion. utwente.nl The 2,5-dimethoxyphenyl group serves as an effective electron donor, and further chemical modification could lead to the development of novel chromophores with significant NLO responses.
Contributions to Methodological Advancements in Organic Chemistry
The use of this compound as a substrate in synthetic reactions contributes to the broader understanding and refinement of organic chemistry methodologies. Because of its highly activated aromatic ring, it serves as an excellent test case for electrophilic substitution reactions like the Bischler-Napieralski cyclization. organic-chemistry.orgjk-sci.com Studies involving this substrate can help to:
Optimize Reaction Conditions: Researchers can evaluate the efficacy of new catalysts, dehydrating agents, or solvent systems for cyclization reactions on electron-rich systems. organic-chemistry.org
Explore Reaction Mechanisms: The predictable regioselectivity of its reactions provides clear outcomes that help elucidate reaction mechanisms and transition states.
Define Substrate Scope: By successfully employing this molecule, synthetic methods can be demonstrated to be tolerant of methoxy groups and applicable to the synthesis of substituted heterocyclic systems. jk-sci.com
Through its application in these fundamental studies, this compound aids in the development of more efficient, selective, and robust synthetic protocols.
Concluding Remarks and Future Research Directions
Summary of Key Research Findings on 2-(2,5-Dimethoxyphenyl)ethylformamide
Currently, dedicated research focusing exclusively on this compound is limited. However, the broader family of 2,5-dimethoxyphenethylamines has been the subject of significant investigation, particularly in the realm of medicinal chemistry. These compounds are recognized for their interaction with serotonin (B10506) receptors, and extensive structure-activity relationship (SAR) studies have been conducted on various analogs. For instance, derivatives where the amine is substituted with larger groups, such as N-benzyl moieties, have been shown to be potent agonists at the 5-HT2A receptor. The formamide (B127407) functional group in this compound represents a simple N-acyl derivative, which could serve as a key intermediate or a metabolic product of more complex analogs. The key takeaway from the existing body of research on related compounds is that the 2,5-dimethoxyphenyl scaffold is a critical pharmacophore, and modifications to the ethylamine (B1201723) side chain, including the introduction of a formamide group, are likely to significantly influence its biological and chemical properties.
Unexplored Synthetic Pathways and Methodological Enhancements
The synthesis of this compound is not extensively documented, presenting an opportunity for methodological exploration. A plausible and direct synthetic route would involve the formylation of 2-(2,5-dimethoxyphenyl)ethylamine. This can be achieved through various established methods, each with its own potential for optimization.
One common approach is the use of formic acid or a mixed anhydride (B1165640) of formic and acetic acid. Another viable method is the reaction of 2-(2,5-dimethoxyphenyl)ethylamine with ethyl formate (B1220265). Exploring greener and more efficient formylating agents, such as solid-supported reagents or enzymatic catalysts, could represent a significant methodological enhancement.
Furthermore, a convergent synthetic strategy could be developed. For instance, the Knoevenagel condensation of 2,5-dimethoxybenzaldehyde (B135726) with a suitable nitro compound, followed by reduction of both the nitro group and the double bond, and subsequent formylation, offers an alternative route that could be optimized for yield and purity. chemrxiv.org
Table 1: Potential Synthetic Pathways to this compound
| Precursor | Reagent | Reaction Type | Potential for Enhancement |
| 2-(2,5-dimethoxyphenyl)ethylamine | Formic Acid | Formylation | Microwave-assisted reaction, flow chemistry |
| 2-(2,5-dimethoxyphenyl)ethylamine | Ethyl Formate | Formylation | Use of a more reactive formylating agent |
| 2,5-dimethoxybenzaldehyde | Nitromethane (B149229), then reduction and formylation | Multi-step synthesis | One-pot reaction sequence |
Advanced Spectroscopic and Computational Approaches
A thorough characterization of this compound using advanced spectroscopic techniques is a fundamental area for future research. While standard 1H and 13C NMR would provide basic structural confirmation, two-dimensional NMR techniques such as COSY, HSQC, and HMBC would allow for unambiguous assignment of all proton and carbon signals.
Infrared (IR) spectroscopy would be crucial for identifying the characteristic vibrational frequencies of the amide group (N-H and C=O stretching). High-resolution mass spectrometry (HRMS) would provide the exact molecular weight and elemental composition.
Computational chemistry, particularly Density Functional Theory (DFT), could be employed to predict the compound's geometric and electronic properties. researchgate.net Calculations could provide insights into the conformational preferences of the ethylformamide side chain relative to the aromatic ring, as well as predict the theoretical NMR and IR spectra for comparison with experimental data.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Key Feature | Predicted Chemical Shift / Frequency |
| 1H NMR | Aromatic Protons | δ 6.7-6.9 ppm |
| Methoxy (B1213986) Protons | δ 3.7-3.8 ppm | |
| Ethyl Protons (CH2-N) | δ 3.4-3.6 ppm | |
| Ethyl Protons (Ar-CH2) | δ 2.7-2.9 ppm | |
| Formyl Proton | δ 8.0-8.2 ppm | |
| Amide Proton (N-H) | δ 5.5-6.5 ppm | |
| 13C NMR | Aromatic Carbons | δ 110-155 ppm |
| Methoxy Carbons | δ 55-57 ppm | |
| Ethyl Carbons | δ 30-45 ppm | |
| Carbonyl Carbon | δ 160-165 ppm | |
| IR | N-H Stretch | 3250-3350 cm-1 |
| C=O Stretch (Amide I) | 1650-1680 cm-1 | |
| N-H Bend (Amide II) | 1520-1550 cm-1 |
New Avenues for Chemical Reactivity Investigations
The chemical reactivity of this compound offers several unexplored avenues. The formamide group can undergo a variety of transformations. For instance, hydrolysis under acidic or basic conditions would yield the parent amine, 2-(2,5-dimethoxyphenyl)ethylamine. Reduction of the formamide, using reagents like lithium aluminum hydride, would lead to the corresponding N-methylated amine, N-methyl-2-(2,5-dimethoxyphenyl)ethylamine.
The aromatic ring, being activated by two methoxy groups, is susceptible to electrophilic aromatic substitution reactions. Investigating reactions such as nitration, halogenation, or Friedel-Crafts acylation could lead to a diverse range of novel derivatives. The regioselectivity of these reactions would be an interesting aspect to study, governed by the directing effects of the existing substituents.
Emerging Roles in Niche Organic Chemistry Applications
Given the biological activity of related 2,5-dimethoxyphenethylamines, this compound could serve as a valuable building block in medicinal chemistry and drug discovery. nih.gov Its potential as a precursor for the synthesis of more complex molecules with tailored pharmacological profiles is a significant area for exploration.
In the field of materials science, the incorporation of the 2,5-dimethoxyphenyl moiety into larger polymeric structures could be investigated. The specific electronic and conformational properties of this group might impart interesting optical or conductive properties to new materials.
Furthermore, its role as a ligand in organometallic chemistry could be explored. The presence of multiple potential coordination sites (the amide oxygen and the methoxy groups) could allow for the formation of interesting metal complexes with potential catalytic applications.
Q & A
Basic Research Questions
Q. What are the recommended safety protocols for handling 2-(2,5-Dimethoxyphenyl)ethylformamide in laboratory settings?
- Methodological Answer :
- Use personal protective equipment (PPE) including chemically resistant gloves (e.g., nitrile), lab coats, and safety goggles. Avoid skin/eye contact due to severe irritation risks .
- Ensure local exhaust ventilation (minimum airflow: 100 ft/min) and work in a fume hood. Use sealed containers to minimize vapor release .
- For spills, absorb with inert materials (e.g., sand, silica) and neutralize with appropriate agents. Dispose of contaminated materials as hazardous waste .
Q. What synthetic routes are commonly employed to prepare this compound?
- Methodological Answer :
- A standard approach involves formylation of 2-(2,5-dimethoxyphenyl)ethylamine using formic acid or formyl chloride under controlled conditions (e.g., anhydrous environment, 0–5°C). Purification via recrystallization or column chromatography is recommended .
- Monitor reaction progress using thin-layer chromatography (TLC) or LC-MS to confirm conversion and purity.
Q. How should this compound be stored to ensure long-term stability?
- Methodological Answer :
- Store in airtight, light-resistant containers at 2–8°C in a dry environment. Separate from oxidizing agents and acids to prevent degradation .
- Conduct periodic stability checks via HPLC to detect hydrolysis or oxidation byproducts .
Q. What analytical techniques are suitable for characterizing the compound’s purity and structure?
- Methodological Answer :
- Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) for purity assessment. Compare retention times against certified reference standards .
- Confirm structure via NMR (¹H and ¹³C) and FT-IR spectroscopy (e.g., formamide C=O stretch at ~1680 cm⁻¹) .
Q. What are the primary hazards associated with this compound, and how can they be mitigated?
- Methodological Answer :
- Hazards : Severe skin/eye irritation, possible respiratory sensitization (H315, H319, H335) .
- Mitigation : Implement engineering controls (e.g., fume hoods), use respirators (e.g., NIOSH-approved N95) for aerosolized particles, and maintain emergency eyewash stations .
Advanced Research Questions
Q. How can researchers design experiments to assess the compound’s stability under varying storage conditions?
- Methodological Answer :
- Conduct accelerated stability studies by exposing samples to stressors: elevated temperature (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines). Analyze degradation products via LC-MS and quantify using validated calibration curves .
- Compare results with baseline stability data stored at recommended conditions (2–8°C, dry) .
Q. What methodologies are effective in identifying and quantifying impurities in synthesized batches?
- Methodological Answer :
- Use reverse-phase HPLC with diode-array detection (e.g., 220–280 nm) to separate impurities. Employ relative response factors (RRFs) for quantification, as described in pharmacopeial standards .
- For trace analysis, hyphenate with high-resolution mass spectrometry (HR-MS) to identify structural analogs (e.g., demethylated byproducts) .
Q. How can the compound’s interactions with monoamine oxidases (MAOs) be evaluated in vitro?
- Methodological Answer :
- Perform enzyme inhibition assays using recombinant human MAO-A/MAO-B. Incubate the compound with MAO isoforms and measure residual activity via fluorometric detection of H₂O₂ or kynuramine oxidation products. Calculate IC₅₀ values using nonlinear regression .
Q. What strategies can optimize the compound’s solubility for pharmacokinetic studies?
- Methodological Answer :
- Test co-solvent systems (e.g., PEG 400, DMSO) or lipid-based formulations. Determine solubility via shake-flask method: dissolve excess compound in buffered solutions (pH 1.2–7.4) and quantify supernatant via UV spectrophotometry .
- For low solubility, consider prodrug derivatization (e.g., phosphate esters) to enhance bioavailability.
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)? **
- Methodological Answer :
- Replicate experiments under standardized conditions (e.g., enzyme source, substrate concentration, incubation time). Validate assays using positive controls (e.g., clorgyline for MAO-A).
- Perform meta-analysis of published data to identify variables (e.g., assay pH, temperature) contributing to discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
